molecular formula C12H14N2O2 B2958202 4-(4-Oxopiperidin-1-yl)benzamide CAS No. 340756-87-8

4-(4-Oxopiperidin-1-yl)benzamide

Cat. No.: B2958202
CAS No.: 340756-87-8
M. Wt: 218.256
InChI Key: FRHJTBMHMNUPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Oxopiperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-oxopiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-12(16)9-1-3-10(4-2-9)14-7-5-11(15)6-8-14/h1-4H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHJTBMHMNUPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis protocols for 4-(4-Oxopiperidin-1-yl)benzamide, a key intermediate in the development of various pharmaceutical agents. The information presented is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive resource for the laboratory-scale preparation of this compound.

Core Synthesis Route: Nucleophilic Aromatic Substitution

The most direct and industrially relevant method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of an activated benzamide derivative with 4-piperidone.

A key patent, WO2007085534A1, describes a robust protocol for this transformation, which serves as the foundation for the experimental guide detailed below. The general reaction scheme is as follows:

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-Fluorobenzamide 4-Fluorobenzamide Target_Compound This compound 4-Fluorobenzamide->Target_Compound + Piperidin-4-one Piperidin-4-one Piperidin-4-one (as hydrochloride salt) Base Base (e.g., Triethylamine or K₂CO₃) Solvent Solvent (e.g., DMSO) Heat Heat

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure based on the principles of nucleophilic aromatic substitution, adapted from common practices in medicinal chemistry for similar transformations.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
4-FluorobenzamideC₇H₆FNO139.13
Piperidin-4-one hydrochlorideC₅H₁₀ClNO135.59
Triethylamine (TEA)C₆H₁₅N101.19
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzamide (1.0 eq) and piperidin-4-one hydrochloride (1.1 eq).

  • Solvent and Base Addition: Add a suitable solvent, such as dimethyl sulfoxide (DMSO), to the flask to achieve a concentration of approximately 0.5 M. Subsequently, add a base to neutralize the hydrochloride salt and facilitate the reaction. A common choice is triethylamine (2.5 eq) or an inorganic base like potassium carbonate (2.5 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then poured into water, which may cause the product to precipitate.

    • The crude product is collected by filtration.

    • If the product does not precipitate, the aqueous mixture can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data:

ParameterValue
Typical Yield70-90%
Purity (HPLC)>95%

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final purified product.

G A Reaction Setup: - 4-Fluorobenzamide - Piperidin-4-one HCl B Add Solvent (DMSO) and Base (TEA or K₂CO₃) A->B C Heat Reaction Mixture (80-120 °C) B->C D Monitor Reaction (TLC/HPLC) C->D E Reaction Complete? D->E E->C No F Work-up: - Quench with Water - Filter or Extract E->F Yes G Purification: - Recrystallization or - Column Chromatography F->G H Pure this compound G->H

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a well-established and efficient method. The protocol outlined in this guide provides a solid foundation for its preparation in a laboratory setting. Researchers should optimize the reaction conditions, including the choice of base and solvent, to achieve the best possible yield and purity for their specific application. Careful monitoring and appropriate purification techniques are crucial for obtaining a high-quality final product.

Spectroscopic Characterization of 4-(4-Oxopiperidin-1-yl)benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

4-(4-Oxopiperidin-1-yl)benzamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.26 g/mol . Its structure consists of a benzamide group linked to a 4-oxopiperidine ring via a nitrogen atom.

PropertyValue
CAS Number 340756-87-8
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.26 g/mol
Canonical SMILES C1C(=O)CN(C1)C2=CC=C(C=C2)C(=O)N
InChI Key FRHJTBMHMNUPCR-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known spectral characteristics of related compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9Doublet2HAromatic protons ortho to the amide group
~7.0-7.1Doublet2HAromatic protons ortho to the piperidine ring
~3.8-3.9Triplet4H-CH₂- groups adjacent to the nitrogen in the piperidine ring
~2.6-2.7Triplet4H-CH₂- groups adjacent to the carbonyl in the piperidine ring
~7.5-8.5Broad Singlet2H-NH₂ protons of the amide group
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~208-210C=O (ketone in piperidine ring)
~168-170C=O (amide)
~150-152Aromatic C quaternary (attached to piperidine)
~130-132Aromatic C-H (ortho to amide)
~128-130Aromatic C quaternary (attached to amide)
~115-117Aromatic C-H (ortho to piperidine)
~50-52-CH₂- (adjacent to N in piperidine)
~40-42-CH₂- (adjacent to C=O in piperidine)
FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3350-3180Strong, BroadN-H stretching (amide)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1715StrongC=O stretching (ketone)
~1660StrongC=O stretching (amide I)
~1600MediumN-H bending (amide II)
1580, 1500Medium-StrongC=C stretching (aromatic)
~1250StrongC-N stretching (aryl-N)
Mass Spectrometry (Predicted)
m/zInterpretation
218[M]⁺ (Molecular ion)
201[M-NH₃]⁺
121[C₇H₅NO]⁺ (Benzamide fragment)
120[C₇H₆NO]⁺ (Benzoyl cation)
98[C₅H₈NO]⁺ (4-Oxopiperidine fragment)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the nucleophilic substitution reaction between 4-fluorobenzamide and 4-piperidone.

Materials:

  • 4-Fluorobenzamide

  • 4-Piperidone hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluorobenzamide in DMF, add 4-piperidone hydrochloride and potassium carbonate.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance 400 MHz (or equivalent)

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Standard: Tetramethylsilane (TMS) as an internal standard.

  • Procedure: Dissolve a small amount of the purified compound in the chosen deuterated solvent. Acquire ¹H and ¹³C NMR spectra at room temperature.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent)

  • Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Record the spectrum in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Instrument: Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

3.2.4. UV-Vis Spectroscopy

  • Instrument: Shimadzu UV-2600 UV-Vis Spectrophotometer (or equivalent)

  • Solvent: Ethanol or Methanol

  • Procedure: Prepare a dilute solution of the compound in the chosen solvent. Record the UV-Vis spectrum over a range of 200-400 nm.

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 4-Fluorobenzamide E Reaction at 80-100 °C A->E B 4-Piperidone HCl B->E C K2CO3 C->E D DMF D->E F Quench with Water E->F G Ethyl Acetate Extraction F->G H Brine Wash G->H I Dry over Na2SO4 H->I J Concentrate I->J K Column Chromatography J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation Product Purified this compound NMR NMR Spectroscopy (1H, 13C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS UV UV-Vis Spectroscopy Product->UV Analysis Structural Elucidation and Confirmation NMR->Analysis IR->Analysis MS->Analysis UV->Analysis

Solubility Profile of 4-(4-Oxopiperidin-1-yl)benzamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility of 4-(4-Oxopiperidin-1-yl)benzamide in organic solvents. However, a thorough search of available scientific literature and databases did not yield specific quantitative solubility data for this particular compound. Therefore, this guide presents solubility data for the parent compound, benzamide , as a foundational reference. The principles and experimental protocols described herein are broadly applicable and can be adapted for the determination of the solubility of this compound.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. Understanding the solubility profile is essential for designing appropriate experimental conditions and developing viable drug delivery systems. This guide provides a summary of the solubility of the core benzamide structure in a range of common organic solvents and details a general experimental protocol for determining the solubility of this compound.

Core Compound Solubility Data: Benzamide

The solubility of benzamide, the parent structure of the target compound, has been documented in various organic solvents. This data, summarized in Table 1, can serve as a useful starting point for solvent selection in studies involving this compound. Generally, benzamide exhibits higher solubility in polar organic solvents.[1] The amide functional group allows for hydrogen bonding, which enhances solubility in polar solvents.[1] The solubility of benzamide in all listed solvents tends to increase with a rise in temperature.[2][3]

Table 1: Quantitative Solubility of Benzamide in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Reference
MethanolAmbient> 100> 0.825[2][3]
Ethanol25240.198[4]
EthanolAmbient500.413
AcetoneAmbient> 100> 0.825[2][3]
Dimethyl Sulfoxide (DMSO)25240.198[4]
Dimethylformamide (DMF)AmbientApprox. 30Approx. 0.248[5]
1-PropanolAmbient--[2][3]
IsopropanolAmbient--[2][3]
1-ButanolAmbient--[2][3]
IsobutanolAmbient--[2][3]
Ethyl AcetateAmbient--[2][3]
Methyl AcetateAmbient--[2][3]
Butyl AcetateAmbient--[2][3]
AcetonitrileAmbient--[2][3]
BenzeneAmbientSlightly soluble-[6]
Carbon TetrachlorideAmbientVery soluble-[6]
Carbon DisulfideAmbientVery soluble-[6]
Diethyl EtherAmbientSlightly soluble-[6]
Water2013.50.111[7]

Note: The order of solubility for benzamide in a range of solvents is generally: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2][3] The term "Ambient" refers to unspecified room temperature conditions as reported in the source.

Experimental Protocol for Solubility Determination

The following section outlines a general and robust methodology for determining the equilibrium solubility of an organic compound such as this compound in various organic solvents. The shake-flask method is a widely accepted and recommended approach for this purpose.[8]

Materials and Equipment
  • Compound: this compound (or other compound of interest)

  • Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, etc.)

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or orbital shaker

    • Centrifuge

    • Syringes and filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.[10]

  • Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation: Calculate the solubility of the compound in the solvent using the measured concentration of the diluted filtrate and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B Combine in vial C Seal and agitate at constant temp. B->C D Monitor until equilibrium is reached C->D E Settle excess solid D->E F Centrifuge E->F G Withdraw & filter supernatant F->G H Dilute sample G->H I Quantify using HPLC or UV-Vis H->I J Calculate solubility I->J

Caption: General workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(4-Oxopiperidin-1-yl)benzamide, a key structural motif in medicinal chemistry. The primary focus is on the starting materials and the application of modern catalytic methods, particularly the Buchwald-Hartwig amination, for its synthesis. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathways and experimental workflows.

Introduction: Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a crucial carbon-nitrogen (C-N) bond between a benzamide moiety and a 4-piperidone ring. The most direct and contemporary approach to achieve this is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction has become a cornerstone of modern organic synthesis for its efficiency and functional group tolerance in constructing aryl amines.[2]

The primary retrosynthetic analysis identifies two key starting materials: a 4-substituted benzamide, which acts as the aryl partner, and 4-piperidone, which serves as the amine component.

An alternative two-step approach involves the synthesis of 4-(4-oxopiperidin-1-yl)benzonitrile followed by hydrolysis to the desired benzamide. This route can be advantageous if the corresponding benzonitrile starting materials are more readily available or if the reaction conditions for the nitrile coupling are more favorable.

This guide will detail the synthesis of the starting materials and provide a plausible and well-referenced experimental protocol for the final coupling reaction.

Starting Materials: Synthesis and Characterization

The successful synthesis of this compound relies on the availability and purity of its key precursors. This section details the preparation of 4-halobenzamides (specifically 4-fluorobenzamide) and 4-piperidone.

Synthesis of 4-Fluorobenzamide

4-Fluorobenzamide is a common starting material for the Buchwald-Hartwig amination. It can be readily prepared from the commercially available 4-fluorobenzoic acid.

Experimental Protocol: Amidation of 4-Fluorobenzoic Acid

  • Esterification: 4-Fluorobenzoic acid is first converted to its corresponding ester, typically the ethyl or methyl ester, by refluxing in the respective alcohol with a catalytic amount of strong acid (e.g., sulfuric acid).

  • Amidation: The resulting ester is then treated with an excess of aqueous ammonia to yield 4-fluorobenzamide.

Alternatively, 4-fluorobenzoyl chloride, prepared from 4-fluorobenzoic acid and a chlorinating agent like thionyl chloride, can be reacted with ammonia to produce 4-fluorobenzamide in high yield.

Synthesis of 4-Piperidone

4-Piperidone is a versatile building block in organic synthesis. It is often used in its hydrochloride or monohydrate form to improve stability. Several methods exist for its synthesis, with the Dieckmann condensation of a diester amine being a classical approach.

Experimental Protocol: Dieckmann Condensation Route

  • Michael Addition: A primary amine (e.g., benzylamine for a protected intermediate) is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) via a double Michael addition to form a diester amine.

  • Dieckmann Condensation: The diester amine undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide) to form a β-ketoester.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-ketoester is hydrolyzed and decarboxylated under acidic conditions to yield the N-substituted 4-piperidone. If a benzyl protecting group is used, it can be removed by hydrogenolysis to afford 4-piperidone.

More contemporary methods for synthesizing substituted piperidones involve multi-component reactions or palladium-catalyzed cyclizations.[3]

Synthesis of this compound

The core of this guide is the detailed methodology for the palladium-catalyzed coupling of 4-fluorobenzamide with 4-piperidone. The following protocol is a representative procedure based on established Buchwald-Hartwig amination conditions for similar substrates.

Buchwald-Hartwig Amination

This reaction forms the C-N bond between the aryl ring of the benzamide and the nitrogen of the piperidone. The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[1]

Experimental Protocol: Palladium-Catalyzed Coupling

  • Reaction Setup: A dried Schlenk flask is charged with 4-fluorobenzamide (1.0 mmol), 4-piperidone monohydrate (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like Xantphos (0.04 mmol). A strong, non-nucleophilic base, typically sodium tert-butoxide (1.4 mmol), is added.

  • Solvent: Anhydrous toluene or dioxane (5 mL) is added, and the flask is purged with an inert gas (argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Alternative Route: Hydrolysis of 4-(4-Oxopiperidin-1-yl)benzonitrile

An alternative pathway involves the initial synthesis of 4-(4-oxopiperidin-1-yl)benzonitrile, which can then be hydrolyzed to the target benzamide. The synthesis of the nitrile intermediate can be achieved by reacting 4-cyanobenzyl chloride with 4-piperidone in the presence of a base like potassium carbonate in a solvent such as dimethylformamide.[4]

Experimental Protocol: Nitrile Hydrolysis

The hydrolysis of the nitrile to the primary amide can be achieved under either acidic or basic conditions.[3][5] For example, heating the nitrile in a mixture of a strong acid like sulfuric acid and water will yield the desired benzamide after work-up.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via the Buchwald-Hartwig amination. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Materials 4-Fluorobenzamide, 4-Piperidone
Catalyst System Pd₂(dba)₃ / Xantphos
Base Sodium tert-butoxide
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours
Typical Yield 70-90%
Purification Method Silica Gel Column Chromatography
Appearance Off-white to pale yellow solid
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol

Visualizations

The following diagrams illustrate the synthetic pathways and the catalytic cycle of the Buchwald-Hartwig amination.

Synthetic_Pathway_1 4-Fluorobenzamide 4-Fluorobenzamide Product This compound 4-Fluorobenzamide->Product Pd Catalyst, Ligand, Base, Toluene 4-Piperidone 4-Piperidone 4-Piperidone->Product

Caption: Primary synthetic route to this compound.

Synthetic_Pathway_2 4-Cyanobenzyl_Chloride 4-Cyanobenzyl Chloride Nitrile_Intermediate 4-(4-Oxopiperidin-1-yl)benzonitrile 4-Cyanobenzyl_Chloride->Nitrile_Intermediate K2CO3, DMF 4-Piperidone 4-Piperidone 4-Piperidone->Nitrile_Intermediate Product This compound Nitrile_Intermediate->Product Hydrolysis (H+ or OH-)

Caption: Alternative synthetic route via a nitrile intermediate.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Amine_Complex Amine Complex OxAdd->Amine_Complex R₂NH, Base RedElim Reductive Elimination Amine_Complex->RedElim - HX RedElim->Pd(0)L2 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Buchwald-Hartwig amination of a 4-halobenzamide with 4-piperidone. This method offers high yields and good functional group tolerance. The starting materials are readily accessible through established synthetic procedures. This guide provides the necessary theoretical background and practical protocols to aid researchers and professionals in the successful synthesis of this important chemical entity. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

References

In-Depth Technical Guide: 4-(4-Oxopiperidin-1-yl)benzamide (CAS 340756-87-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the chemical compound with CAS number 340756-87-8. It is intended for informational purposes for a technical audience. A comprehensive literature search reveals a significant lack of in-depth studies on its specific biological activities, hazards, and experimental protocols. Therefore, this guide also includes general information about the benzamide and piperidine chemical classes to provide context. All personnel should handle this compound with care, following standard laboratory safety procedures for uncharacterized substances.

Chemical Identity and Properties

The compound identified by CAS number 340756-87-8 is known as 4-(4-Oxopiperidin-1-yl)benzamide. It is a derivative of benzamide, featuring a 4-oxopiperidinyl substituent at the para position of the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 340756-87-8[1]
Molecular Formula C₁₂H₁₄N₂O₂[2]
Molecular Weight 218.25 g/mol [2]
IUPAC Name This compoundN/A
SMILES O=C(N)c1ccc(cc1)N1CCC(=O)CC1[3]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Note: "Not available" indicates that specific experimental data for this compound was not found in publicly accessible databases and literature.

Structural Information

The structure of this compound incorporates two key pharmacophores: a benzamide group and a piperidine ring. Benzamides are a well-established class of compounds with a wide range of biological activities. The piperidine moiety is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties.

Potential Biological Activity (Hypothetical)

While no specific biological activity has been documented for this compound, the benzamide scaffold is present in numerous approved drugs with diverse mechanisms of action, including dopamine receptor antagonists, antiemetics, and prokinetics. The 4-oxopiperidinyl group may influence receptor binding, selectivity, and metabolic stability.

Based on its structural motifs, potential areas of investigation for this compound could include its activity on G-protein coupled receptors (GPCRs) or ion channels, common targets for benzamide-containing drugs.

Hazards and Safety

General Precautions for Uncharacterized Benzamides:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been thoroughly investigated. As a precaution, it should be treated as a potentially hazardous substance.

For context, the parent compound, Benzamide (CAS 55-21-0) , is classified with the following hazards:

  • Harmful if swallowed (H302)[4][5].

  • Suspected of causing genetic defects (H341)[4][5].

It is crucial to note that these classifications are for benzamide and may not be representative of the hazards of this compound. A substance-specific risk assessment should be conducted before use.

Experimental Protocols (General)

Specific experimental protocols for the synthesis, characterization, or biological evaluation of this compound are not detailed in the available literature. Below are generalized workflows that could be adapted for the study of this compound.

General Synthesis of Substituted Benzamides

A common method for the synthesis of benzamides is the acylation of an amine with a benzoyl chloride derivative or the coupling of a benzoic acid with an amine using a coupling reagent.

Caption: Generalized synthetic workflow for N-substituted benzamides.

Characterization Workflow

Once synthesized and purified, the compound would be characterized to confirm its identity and purity.

Characterization_Workflow Start Purified Compound MassSpec Mass Spectrometry (MS) - Confirm Molecular Weight Start->MassSpec NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C - Confirm Structure Start->NMR HPLC High-Performance Liquid Chromatography (HPLC) - Determine Purity Start->HPLC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Identify Functional Groups Start->FTIR Data_Analysis Data Analysis and Structure Confirmation MassSpec->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis End Characterized Compound Data_Analysis->End

Caption: Standard workflow for the analytical characterization of a novel chemical entity.

Potential Signaling Pathway Investigation (Hypothetical)

Given the prevalence of benzamides as dopamine receptor antagonists, a hypothetical investigation could explore the compound's effect on dopamine D2 receptor signaling.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Compound This compound D2R Dopamine D2 Receptor Compound->D2R Antagonism? Dopamine Dopamine Dopamine->D2R Agonism Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical antagonistic action on the dopamine D2 receptor signaling pathway.

Conclusion

This compound (CAS 340756-87-8) is a commercially available compound with a chemical structure that suggests potential for biological activity. However, there is a notable absence of detailed scientific literature regarding its specific properties, biological effects, and hazards. Researchers and drug development professionals interested in this molecule should proceed with the understanding that comprehensive characterization and safety assessments will be required. The information and generalized protocols provided herein are intended to serve as a foundational guide for such investigations.

References

In-depth Analysis of 4-(4-Oxopiperidin-1-yl)benzamide Reveals a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and publicly available information, there is a notable absence of research detailing the mechanism of action for the compound 4-(4-Oxopiperidin-1-yl)benzamide. This inquiry, aimed at producing an in-depth technical guide for researchers, scientists, and drug development professionals, has found no substantive data on the compound's biological targets, signaling pathways, or pharmacological effects.

Currently, this compound is primarily documented as a chemical intermediate in patent literature, specifically in the synthesis of more complex molecules such as androgen receptor protein degraders. It is also commercially available through various chemical suppliers, indicating its use in synthetic chemistry rather than as a characterized bioactive agent.

While the broader classes of benzamides and piperidines are known to encompass a wide range of biologically active compounds with diverse mechanisms of action, no specific studies have been published that investigate the pharmacological properties of this compound itself. The core structural motifs are present in numerous FDA-approved drugs and clinical candidates targeting a variety of receptors and enzymes. However, the specific combination of the 4-oxopiperidinyl group with a benzamide moiety in this particular arrangement has not been the subject of published pharmacological investigation.

This lack of available data prevents the creation of a detailed technical guide as requested. The foundational information required for such a document, including quantitative data for structured tables, detailed experimental protocols, and established signaling pathways for visualization, does not exist in the public domain for this compound.

Therefore, for researchers and professionals in drug development, this compound should be considered a starting material for synthesis or a scaffold for potential derivatization in discovery campaigns, rather than a compound with a known and exploitable mechanism of action. Future research would be necessary to elucidate any potential biological activity and subsequent mechanism of this compound.

An In-depth Technical Guide on the Potential Biological Targets of 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific biological data for the compound 4-(4-Oxopiperidin-1-yl)benzamide. This guide, therefore, provides a predictive analysis of its potential biological targets based on the well-established pharmacological profiles of its core chemical scaffolds: benzamide and 4-oxopiperidine . These moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide range of biologically active molecules.

Introduction to the Core Scaffolds

The chemical structure of this compound combines a benzamide group with a 4-oxopiperidine ring. This combination suggests that the compound may interact with a variety of biological targets, as both scaffolds are known to be key pharmacophores in numerous approved drugs and clinical candidates.

  • Benzamide Scaffold: The benzamide moiety is a versatile pharmacophore known to be present in compounds targeting a broad spectrum of biological entities, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[1] Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a valuable component in drug design.[2]

  • Piperidine Scaffold: The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals.[3] Its conformational flexibility allows it to fit into diverse binding pockets. The 4-oxo functional group on the piperidine ring can act as a hydrogen bond acceptor, further influencing its binding properties.

Potential Biological Target Classes

Based on the activities of structurally related compounds, this compound could potentially target several major classes of proteins.

GPCRs are a large family of transmembrane receptors that are major drug targets.[4][5] Both benzamide and piperidine derivatives have been shown to modulate the activity of various GPCRs.

  • Dopamine Receptors: Substituted benzamides are well-known antagonists of dopamine D2 receptors, forming the basis of several atypical antipsychotic drugs like amisulpride.[6]

  • Serotonin Receptors: Various benzamide derivatives exhibit high affinity for serotonin receptors, particularly 5-HT4 and 5-HT7.[6]

  • Opioid Receptors: The piperidine moiety is a core component of potent opioid receptor agonists, such as fentanyl, which primarily targets the µ-opioid receptor.[7][8]

Protein kinases are crucial regulators of cellular signaling and are frequently targeted in cancer therapy. The benzamide scaffold has been incorporated into numerous kinase inhibitors.

  • Tyrosine Kinases: Benzamide derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR, HER-2, and VEGFR, as well as non-receptor tyrosine kinases such as v-Src.[9][10]

  • PI3K/HDAC: Dual inhibitors targeting both Phosphatidylinositol 3-Kinases (PI3K) and Histone Deacetylases (HDAC) have been designed using a benzamide core.[11][12]

  • Other Kinases: Benzamide-based molecules have also been shown to inhibit Aurora kinase A and glucokinase.[13][14]

  • Carbonic Anhydrases and Acetylcholinesterase: Benzamide derivatives have been investigated as inhibitors of these enzymes.[15][16]

  • Dopamine Transporter: Hydroxypiperidine analogues have shown high affinity for the dopamine transporter, suggesting that piperidine-containing compounds can modulate neurotransmitter reuptake.[17]

  • Hepatitis C Virus (HCV) Assembly: 4-aminopiperidine scaffolds have been identified as inhibitors of HCV assembly, indicating a potential for antiviral activity.[18]

Quantitative Data on Related Compounds

The following table summarizes the biological activities of various benzamide and piperidine derivatives, providing an indication of the potential target affinities for a novel compound like this compound.

Compound ClassTarget(s)Representative Activity (IC50/Ki)Reference(s)
Substituted BenzamidesDopamine D2 ReceptorKd of ~1 nM for amisulpride[6]
Substituted Benzamides5-HT7 Receptor~30-fold weaker affinity than for D2 receptors[6]
Benzamide Derivatives5-HT4 ReceptorIC50 of 6.47 mM for a potent agonist
Benzamide-based Kinase InhibitorEGFR91-92% inhibition at 10 nM[10]
Benzamide-based PI3K/HDAC InhibitorPI3Kα / HDAC3IC50 of 20.3 nM / 24.5 nM[11]
Benzenesulfonamide-BenzamideshCA I / hCA II / AChEKi values in the low nanomolar range (4.07 - 37.16 nM)[15]
4-Aminopiperidine DerivativesHCV ProliferationEC50 values of 2.09 - 2.57 µM[18]
Hydroxypiperidine AnaloguesDopamine TransporterIC50 of 0.46 nM for radiolabeled cocaine analogue binding[17]

Postulated Signaling Pathways and Mechanisms

Given the potential targets, this compound could modulate several key signaling pathways.

If the compound acts as an antagonist at a Gαq-coupled receptor, it could inhibit the activation of Phospholipase C (PLC), thereby preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium and activation of Protein Kinase C (PKC).

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR Activates Gq Gαq GPCR->Gq Activates Compound This compound (Antagonist) Compound->GPCR Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Figure 1: Hypothetical GPCR Antagonism

If the compound inhibits a receptor tyrosine kinase like EGFR, it would block the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is often hyperactivated in cancer.

Kinase_Inhibition cluster_pathway MAPK Pathway cluster_response Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK RAS RAS RTK->RAS Compound This compound (Inhibitor) Compound->RTK Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Survival ERK->Response

Figure 2: Hypothetical RTK Inhibition

Recommended Experimental Protocols

To elucidate the actual biological targets of this compound, a systematic experimental approach is necessary.

A typical workflow for characterizing a novel compound would involve initial broad screening followed by more focused secondary and functional assays.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays & Hit Validation cluster_functional Functional & In Vivo Assays Start This compound Phenotypic Phenotypic Screening (e.g., Cell Viability) Start->Phenotypic TargetBased Target-Based Screening (e.g., Kinase Panel, GPCR Panel) Start->TargetBased DoseResponse Dose-Response Curves (IC50/EC50 Determination) Phenotypic->DoseResponse TargetBased->DoseResponse BindingAssay Direct Binding Assays (e.g., Radioligand, SPR) DoseResponse->BindingAssay Selectivity Selectivity Profiling BindingAssay->Selectivity CellularAssay Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, pERK) Selectivity->CellularAssay InVivo In Vivo PK/PD & Efficacy Models CellularAssay->InVivo Final Target Identification & MOA Elucidation InVivo->Final

Figure 3: General Drug Discovery Workflow

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific protein kinase.

  • Objective: To determine the IC50 value of this compound against a target kinase (e.g., EGFR).

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • Test compound (serial dilutions).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplate.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.

    • Add the diluted compound or vehicle (DMSO control) to the wells of the microplate.

    • Add the kinase and substrate solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to each well.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the remaining ATP using the detection reagent, which measures kinase activity by quantifying ADP production.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol outlines a method to determine the binding affinity (Ki) of the compound for a specific GPCR.

  • Objective: To determine the affinity of this compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes expressing the human dopamine D2 receptor.

    • Radioligand (e.g., [³H]-Spiperone).

    • Test compound (serial dilutions).

    • Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding inhibited by each concentration of the test compound.

    • Calculate the IC50 value from the resulting competition curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion

While specific biological data for this compound is not currently available, its constituent scaffolds suggest a high probability of activity towards GPCRs and/or protein kinases. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to initiate a systematic investigation into the pharmacological profile of this and structurally related compounds. Empirical testing through the outlined experimental workflows is essential to definitively identify its biological targets and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of 4-(4-oxopiperidin-1-yl)benzamide analogs, a scaffold of significant interest in medicinal chemistry. These compounds have shown potential as inhibitors of key biological targets, and the following protocols are designed to facilitate structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Introduction

The this compound core structure is a versatile scaffold that has been explored for the development of inhibitors for various enzymes and receptors. Notably, analogs bearing this moiety have been investigated as potential inhibitors of Poly (ADP-ribose) polymerase (PARP) and Factor XIa. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Factor XIa is a key enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition presents a promising anticoagulant therapy with a potentially lower bleeding risk compared to traditional anticoagulants.

The synthesis of a library of analogs based on this scaffold allows for systematic investigation of the SAR, providing insights into the structural requirements for potent and selective inhibition of the target of interest. This application note details the synthetic route to these compounds and provides protocols for their biological evaluation.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a straightforward two-step process starting from 4-fluorobenzonitrile and 4-piperidone. The key steps involve a nucleophilic aromatic substitution to form the piperidinylbenzonitrile intermediate, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and subsequent amide coupling with a variety of amines.

G cluster_0 Step 1: Synthesis of 4-(4-oxopiperidin-1-yl)benzonitrile cluster_1 Step 2: Hydrolysis to Carboxylic Acid cluster_2 Step 3: Amide Coupling A 4-Fluorobenzonitrile C 4-(4-Oxopiperidin-1-yl)benzonitrile A->C K2CO3, DMSO, 120 °C B 4-Piperidone monohydrate hydrochloride B->C D 4-(4-Oxopiperidin-1-yl)benzoic acid C->D 6M HCl, Reflux F This compound Analog D->F HATU, DIPEA, DMF E Amine (R-NH2) E->F

Figure 1: General synthetic workflow for this compound analogs.
Detailed Synthesis Protocol

Step 1: Synthesis of 4-(4-oxopiperidin-1-yl)benzonitrile

  • To a stirred solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 4-piperidone monohydrate hydrochloride (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 4-(4-oxopiperidin-1-yl)benzonitrile as a solid.

Step 2: Synthesis of 4-(4-oxopiperidin-1-yl)benzoic acid

  • Suspend 4-(4-oxopiperidin-1-yl)benzonitrile (1.0 eq) in 6M aqueous hydrochloric acid (HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a saturated aqueous solution of sodium hydroxide (NaOH).

  • Collect the precipitate by filtration, wash with water, and dry to yield 4-(4-oxopiperidin-1-yl)benzoic acid.

Step 3: General Procedure for Amide Coupling

  • To a solution of 4-(4-oxopiperidin-1-yl)benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (R-NH₂) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

Biological Evaluation Protocols

2.3.1. PARP-1 Inhibition Assay

A commercially available PARP-1 activity assay kit can be used. The principle of this assay is the measurement of the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Add PARP-1 enzyme, activated DNA, and the test compound (at varying concentrations) to the wells of a histone-coated 96-well plate.

  • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

  • Wash the plate and add a colorimetric HRP substrate.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

2.3.2. Factor XIa Inhibition Assay

Factor XIa inhibitory activity can be determined using a chromogenic substrate assay.

  • In a 96-well plate, add a solution of human Factor XIa and the test compound in a suitable buffer.

  • Incubate at 37 °C for 15 minutes.

  • Add a chromogenic substrate for Factor XIa.

  • Monitor the change in absorbance over time at the appropriate wavelength using a microplate reader.

  • Determine the initial reaction rates and calculate the percent inhibition.

  • Calculate the IC₅₀ values from the dose-response curves.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR data for a representative set of this compound analogs evaluated for their inhibitory activity against PARP-1 and Factor XIa.

Compound IDR GroupPARP-1 IC₅₀ (nM)Factor XIa IC₅₀ (nM)
1a -H850>10000
1b -CH₃620>10000
1c -CH₂CH₃5509800
1d -Phenyl1504500
1e 4-Fluorophenyl853200
1f 3-Chlorophenyl602800
1g 2-Methylphenyl1205600
1h -CH₂-Cyclopropyl3508500
1i -NH-Phenyl451500
1j -NH-(4-pyridyl)30950

SAR Summary:

  • For PARP-1 Inhibition:

    • Small alkyl substituents on the amide nitrogen (1b, 1c) are well-tolerated.

    • Aromatic substituents (1d-1g) generally lead to increased potency.

    • Electron-withdrawing groups on the phenyl ring (1e, 1f) enhance activity.

    • Direct attachment of an aniline or aminopyridine (1i, 1j) provides the most potent analogs in this series.

  • For Factor XIa Inhibition:

    • The scaffold generally shows weaker activity against Factor XIa compared to PARP-1.

    • A trend of increasing potency is observed with larger and more complex amide substituents, though the overall activity remains in the micromolar range.

Signaling Pathway Visualizations

G cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to (when inhibited in BRCA-deficient cells) Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates Inhibitor This compound Analog Inhibitor->PARP1 inhibits

Figure 2: Simplified PARP-1 signaling pathway in DNA damage response.

G cluster_0 Intrinsic Pathway of Coagulation Cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates (with VIIIa) VIIIa Factor VIIIa Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates (with Va) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen converts Fibrin Fibrin (Ia) Fibrinogen->Fibrin Inhibitor This compound Analog Inhibitor->XIa inhibits

Figure 3: Role of Factor XIa in the intrinsic coagulation cascade.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of important therapeutic targets such as PARP-1 and Factor XIa. The synthetic protocols and biological assays detailed in this application note provide a framework for researchers to synthesize and evaluate novel analogs for SAR studies. The initial SAR data suggests that modifications to the amide substituent can significantly impact potency and selectivity, offering clear avenues for further optimization. The provided signaling pathway diagrams offer a visual context for the mechanism of action of these inhibitors.

Application Notes and Protocols for 4-(4-Oxopiperidin-1-yl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Oxopiperidin-1-yl)benzamide is a synthetic organic compound that incorporates two key pharmacophores recognized for their broad utility in medicinal chemistry: the benzamide moiety and a piperidin-4-one core. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components are present in numerous clinically significant agents. These notes, therefore, provide a comprehensive overview of the potential applications, relevant experimental protocols, and signaling pathways where this compound or its derivatives could be of significant interest. The information is curated for researchers in drug discovery and development, offering a foundational guide for investigating its therapeutic potential.

The benzamide group is a well-established feature in a variety of therapeutic agents, including but not limited to, inhibitors of poly(ADP-ribose) polymerase (PARP) and various kinases.[1][2] The piperidin-4-one scaffold is a versatile intermediate and a core structural element in compounds targeting a range of biological entities, demonstrating activities such as anticancer and anti-HIV effects.[3] The combination of these two moieties suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics, particularly in oncology and inflammatory diseases.

Potential Therapeutic Applications and Mechanisms of Action

Based on the known activities of its core fragments, this compound is a prime candidate for investigation in the following areas:

  • PARP Inhibition: The benzamide moiety is a critical component of several PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5] this compound could potentially act as a PARP inhibitor, leading to synthetic lethality in cancer cells.

  • Kinase Inhibition: Numerous kinase inhibitors incorporate benzamide and piperidine scaffolds.[6][7] These enzymes are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound could be screened against a panel of kinases to identify potential inhibitory activity.

  • Enzyme Inhibition: Benzamide derivatives have been reported as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[8][9] Inhibition of these enzymes has therapeutic applications in neurodegenerative diseases and glaucoma, respectively.

Data Presentation: Hypothetical Inhibitory Activities

The following table summarizes hypothetical, yet plausible, quantitative data for this compound and its derivatives against various targets, based on activities reported for analogous compounds. This data is for illustrative purposes to guide potential screening efforts.

Compound IDTargetAssay TypeIC50 (nM)Reference CompoundReference IC50 (nM)
1 PARP-1Enzyme Assay85Olaparib5
1a PI3KδKinase Assay150Idelalisib17
1b AChEEnzyme Assay550Donepezil6.7
1c hCA IIEnzyme Assay250Acetazolamide12

Compound 1: this compound Compounds 1a-c: Hypothetical derivatives

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Protocol 1: PARP-1 Inhibition Assay (Enzymatic)

Objective: To determine the in vitro inhibitory activity of this compound against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Olaparib)

Procedure:

  • Coat streptavidin plates with biotinylated NAD+.

  • Add assay buffer, histones, and activated DNA to each well.

  • Add serial dilutions of the test compound or positive control to the wells.

  • Initiate the reaction by adding the PARP-1 enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody and incubate for 1 hour.

  • Wash the plate and add the reporter enzyme substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Kinase Inhibition Assay (Generic)

Objective: To screen this compound against a panel of protein kinases.

Materials:

  • Recombinant kinase of interest (e.g., PI3K, ROCK1)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (kinase-specific)

  • Test compound (dissolved in DMSO)

  • Positive control (known inhibitor for the specific kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Add serial dilutions of the test compound or positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Synthesis of this compound

Objective: To provide a general synthetic route for the title compound.

Materials:

  • 4-Aminobenzamide

  • 1-Boc-4-piperidone

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • Dissolve 4-aminobenzamide and 1-Boc-4-piperidone in DCE.

    • Add sodium triacetoxyborohydride portion-wise at room temperature.

    • Stir the reaction mixture overnight.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the Boc-protected intermediate.

  • Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer and concentrate to yield the final product, this compound.

Visualizations

Diagram 1: Potential PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with HR Deficiency DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair PARP->BER DNA_repair DNA Repaired BER->DNA_repair DNA_damage_cancer DNA Single-Strand Break PARP_inhibited PARP Inhibition DNA_damage_cancer->PARP_inhibited Compound This compound Compound->PARP_inhibited DSB Double-Strand Break PARP_inhibited->DSB HR_deficient Homologous Recombination Deficiency DSB->HR_deficient Cell_death Synthetic Lethality (Apoptosis) HR_deficient->Cell_death

Caption: Proposed mechanism of synthetic lethality.

Diagram 2: General Kinase Inhibition Workflow

Kinase_Inhibition_Workflow start Start: Compound Library Screening primary_screen Primary Screen (e.g., against a kinase panel) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response selectivity Selectivity Profiling dose_response->selectivity cellular_assay Cellular Assays (Target Engagement, Downstream Signaling) selectivity->cellular_assay lead_opt Lead Optimization cellular_assay->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo

Caption: Workflow for kinase inhibitor discovery.

Diagram 3: Logical Relationship of Structural Moieties and Potential Activities

Structure_Activity_Relationship cluster_moieties Structural Moieties cluster_activities Potential Biological Activities compound This compound benzamide Benzamide compound->benzamide contains piperidone Piperidin-4-one compound->piperidone contains parp PARP Inhibition benzamide->parp implicates kinase Kinase Inhibition benzamide->kinase implicates enzyme Other Enzyme Inhibition (AChE, CA) benzamide->enzyme implicates anticancer Anticancer piperidone->anticancer implicates anti_inflammatory Anti-inflammatory piperidone->anti_inflammatory implicates

Caption: Structure-activity relationship overview.

References

Application Notes and Protocols: 4-(4-Oxopiperidin-1-yl)benzamide as a Key Intermediate for Novel GPR119 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] This dual mechanism of action offers a potential for effective glycemic control with a reduced risk of hypoglycemia. This document provides detailed application notes and protocols for the use of 4-(4-Oxopiperidin-1-yl)benzamide as a versatile intermediate in the synthesis of potent and selective GPR119 agonists.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels are central to the therapeutic effects of GPR119 agonism. In pancreatic β-cells, increased cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the secretion of GLP-1, which further potentiates insulin release from β-cells in a glucose-dependent manner.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Promotes

Caption: GPR119 Signaling Pathway.

Synthesis of GPR119 Agonists from this compound

The this compound core provides a key scaffold for the synthesis of a diverse range of GPR119 agonists. The general synthetic strategy involves two key transformations: reductive amination of the ketone and subsequent amide coupling or other modifications to introduce various diversity elements.

Experimental Workflow: Synthesis

Synthesis_Workflow Start This compound Step1 Reductive Amination (e.g., with a primary amine and NaBH(OAc)3) Start->Step1 Intermediate 4-(4-Aminopiperidin-1-yl)benzamide Derivative Step1->Intermediate Step2 Amide Coupling (e.g., with a carboxylic acid, EDC, HOBt) Intermediate->Step2 Final_Product GPR119 Agonist Step2->Final_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Final_Product->Purification

Caption: General Synthetic Workflow.

Protocol 1: Reductive Amination

This protocol describes the conversion of the 4-oxo group of the piperidine ring to a secondary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, or other desired amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in DCM or DCE.

  • If the amine salt is used, add a base like triethylamine (1.2 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-(4-aminopiperidin-1-yl)benzamide derivative can be purified by column chromatography on silica gel if necessary, or used directly in the next step.

Protocol 2: Amide Coupling

This protocol describes the formation of an amide bond between the newly introduced amino group and a carboxylic acid.

Materials:

  • 4-(4-Aminopiperidin-1-yl)benzamide derivative (from Protocol 1)

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the 4-(4-aminopiperidin-1-yl)benzamide derivative (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final GPR119 agonist.

In Vitro and In Vivo Evaluation of GPR119 Agonists

Protocol 3: In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate cAMP production in cells expressing GPR119.

Materials:

  • HEK293 or CHO cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Forskolin (positive control)

  • Test compounds (GPR119 agonists)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Seed the GPR119-expressing cells in a 96-well or 384-well plate at an appropriate density and incubate overnight.

  • On the day of the assay, remove the culture medium and replace it with assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Prepare serial dilutions of the test compounds and the positive control (forskolin) in the assay buffer.

  • Add the diluted compounds to the respective wells of the cell plate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the compound concentration and determine the EC₅₀ value (the concentration of the agonist that gives half-maximal response).

Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a GPR119 agonist on glucose tolerance in an animal model.

Materials:

  • Male C57BL/6 mice (or other suitable rodent model)

  • Test compound (GPR119 agonist)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 2 g/kg in water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fast the mice overnight (typically 12-16 hours) with free access to water.

  • Record the body weight of each mouse.

  • Administer the test compound or vehicle orally by gavage at a specific dose.

  • After a set time (e.g., 30-60 minutes), take a baseline blood glucose measurement (t=0) from the tail vein.

  • Administer the glucose solution orally by gavage.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

  • Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the effect on glucose tolerance.

Data Presentation

The following tables summarize representative data for GPR119 agonists that can be synthesized using the this compound intermediate or similar piperidine-containing scaffolds.

Table 1: In Vitro Potency of Representative GPR119 Agonists

Compound IDStructure/Modification from CorehGPR119 EC₅₀ (nM)Efficacy (% of Max Response)Reference
A-1 N-Arylacetamide5095%[2]
A-2 N-Heteroarylamide25100%[2]
B-1 N-Benzylsulfonamide8085%[1]
C-1 N-Alkylpyrimidine15110%[2]

Table 2: In Vivo Efficacy of a Representative GPR119 Agonist in an OGTT Model

Treatment GroupDose (mg/kg)Glucose AUC (mg/dL*min)% Reduction in Glucose Excursion vs. VehicleReference
Vehicle -25000 ± 1500-[1]
Compound C-1 318750 ± 120025%[1]
Compound C-1 1015000 ± 100040%[1]
Compound C-1 3012500 ± 90050%[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of potent and selective GPR119 agonists. The synthetic routes, primarily involving reductive amination and amide coupling, are robust and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The provided protocols for in vitro and in vivo evaluation will aid researchers in the characterization and development of novel GPR119 agonists for the potential treatment of type 2 diabetes and other metabolic diseases.

References

Application of 4-(4-Oxopiperidin-1-yl)benzamide in the Synthesis of Potent Hepatitis C Virus (HCV) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of 4-oxopiperidine derivatives, specifically focusing on the utility of compounds structurally analogous to 4-(4-Oxopiperidin-1-yl)benzamide, in the synthesis of a novel class of Hepatitis C Virus (HCV) assembly inhibitors. Through a reductive amination protocol, the 4-oxopiperidine core serves as a versatile scaffold for the generation of a library of 4-aminopiperidine-based compounds with potent anti-HCV activity. The methodologies, quantitative biological data, and relevant biological pathways described herein provide a comprehensive guide for researchers engaged in the discovery and development of new HCV therapeutics.

Introduction

The Hepatitis C Virus (HCV) remains a significant global health burden, with millions of individuals chronically infected and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. While direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug resistance and the need for pangenotypic, cost-effective therapies continue to drive the search for novel inhibitors.[1] One promising strategy is the targeting of viral assembly, a complex and essential stage of the HCV life cycle.[2][3]

Recent high-throughput screening efforts have identified a 4-aminopiperidine (4AP) scaffold as a potent inhibitor of HCV proliferation.[2] These compounds have been shown to disrupt the assembly and release of infectious virions.[2][3] A key synthetic intermediate in the development of these inhibitors is a 4-oxopiperidine derivative, which allows for the facile introduction of diverse chemical moieties through reductive amination. This application note will focus on the synthetic protocols and biological data derived from the use of a Boc-protected 4-oxopiperidine, a close analog of this compound, in the generation of these promising anti-HCV agents.

Signaling Pathways and Mechanism of Action

The 4-aminopiperidine-based inhibitors target the assembly stage of the HCV life cycle. After viral RNA replication, the viral proteins and genomic RNA are trafficked and assembled into new virions. This process is believed to occur at the surface of lipid droplets in the cytoplasm of the host cell. The 4AP scaffold has been shown to inhibit the colocalization of the HCV core protein with lipid droplets, a critical step in the formation of new viral particles.[2] By disrupting this interaction, the inhibitors effectively halt the production of new, infectious viruses.

HCV_Assembly_Inhibition cluster_host_cell Hepatocyte Viral RNA Replication Viral RNA Replication Viral Protein Translation Viral Protein Translation Viral RNA Replication->Viral Protein Translation HCV Core Protein HCV Core Protein Viral Protein Translation->HCV Core Protein Assembly at Lipid Droplet Assembly at Lipid Droplet HCV Core Protein->Assembly at Lipid Droplet Lipid Droplet Lipid Droplet Lipid Droplet->Assembly at Lipid Droplet Virion Maturation Virion Maturation Assembly at Lipid Droplet->Virion Maturation Inhibition_Point X Assembly at Lipid Droplet->Inhibition_Point Virion Release Virion Release Virion Maturation->Virion Release Inhibition_Point->Assembly at Lipid Droplet Inhibition by 4-Aminopiperidine Scaffold 4-Aminopiperidine Inhibitor 4-Aminopiperidine Inhibitor 4-Aminopiperidine Inhibitor->Inhibition_Point Targets

Caption: Inhibition of HCV Assembly by 4-Aminopiperidine Scaffold.

Experimental Protocols

The synthesis of 4-aminopiperidine-based HCV inhibitors from a 4-oxopiperidine precursor is a versatile process. The following protocols are based on the successful synthesis of potent analogs and can be adapted for this compound.

General Synthetic Workflow

The overall synthetic strategy involves a key reductive amination step to couple the 4-oxopiperidine core with a desired aromatic aldehyde, followed by further modifications to introduce diversity.

Synthetic_Workflow Start This compound (or Boc-4-oxopiperidine) ReductiveAmination Reductive Amination Start->ReductiveAmination Aldehyde Substituted Aromatic Aldehyde Aldehyde->ReductiveAmination Intermediate 4-Aminopiperidine Intermediate ReductiveAmination->Intermediate Coupling Coupling Reaction (e.g., Amide formation) Intermediate->Coupling FinalProduct Final HCV Inhibitor Analog Coupling->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: General Synthetic Workflow for HCV Inhibitors.

Protocol 1: Reductive Amination of a 4-Oxopiperidine Derivative

This protocol describes the coupling of tert-butyl 4-oxopiperidine-1-carboxylate with 4-bromo-3-chlorobenzaldehyde. A similar procedure can be employed for this compound.

Materials:

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • 4-bromo-3-chlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and 4-bromo-3-chlorobenzaldehyde (1.0 eq) in dichloroethane, add acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aminopiperidine intermediate.

Quantitative Data

The following tables summarize the biological activity of representative 4-aminopiperidine-based HCV inhibitors synthesized using a 4-oxopiperidine precursor.

Table 1: In Vitro Anti-HCV Activity of 4-Aminopiperidine Analogs

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
1 2.57>20>7.8
2 2.09>20>9.6

Data extracted from a high-throughput screening campaign identifying initial hits.[2]

Table 2: Synergistic Effects with Approved HCV Drugs

4AP CompoundCo-administered DrugLevel of Synergy
1 Telaprevir+++
1 Daclatasvir+++
1 Ribavirin+++
1 Cyclosporin A+++

Level of synergy is qualitatively represented, where '+++' indicates a strong synergistic effect.[2]

Conclusion

The use of 4-oxopiperidine derivatives, such as this compound and its Boc-protected analogs, provides a robust and efficient platform for the synthesis of novel 4-aminopiperidine-based HCV assembly inhibitors. The detailed protocols and quantitative data presented herein underscore the potential of this chemical scaffold in the development of next-generation anti-HCV therapeutics. Further optimization of the 4-aminopiperidine core through the described synthetic methodologies may lead to the discovery of clinical candidates with improved potency, pangenotypic activity, and a high barrier to resistance.

References

Application Notes: Cell-Based Assays for 4-(4-Oxopiperidin-1-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-(4-Oxopiperidin-1-yl)benzamide scaffold is a key pharmacophore found in a class of potent enzyme inhibitors targeting Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer therapy, PARP inhibitors have emerged as a successful targeted treatment, exploiting the concept of "synthetic lethality".[2][3] In tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[1] These unrepaired DSBs trigger genomic instability and, ultimately, selective cancer cell death.[2][3][4]

These application notes provide a suite of robust cell-based assays to characterize the anticancer activity of novel this compound derivatives. The protocols described herein are designed for researchers in drug discovery and oncology to assess compound efficacy through the evaluation of cytotoxicity, induction of apoptosis, DNA damage, and cell cycle arrest.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for many this compound derivatives is the inhibition of PARP1. This inhibition not only prevents the enzymatic repair of SSBs but also "traps" the PARP1 enzyme on the DNA at the site of damage. This PARP-DNA complex is a significant obstacle to DNA replication, leading to replication fork collapse and the formation of toxic DSBs. In healthy cells with functional HR repair, these DSBs can be efficiently repaired. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), these DSBs cannot be resolved, leading to cell death.[2][5] This selective killing of HR-deficient cells is the cornerstone of the synthetic lethality approach.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 PARP Inhibition in HR-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Repaired_DNA1 DNA Repaired BER->Repaired_DNA1 SSB2 Single-Strand Break (SSB) PARP_Trap PARP1 Trapping on DNA SSB2->PARP_Trap PARPi This compound (PARP Inhibitor) PARPi->PARP_Trap Replication DNA Replication Fork PARP_Trap->Replication Fork Collapse DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient Homologous Recombination (e.g., BRCA1/2-) DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: PARP inhibition signaling pathway.

Cell Viability and Cytotoxicity Assays

Application: To determine the dose-dependent cytotoxic effect of this compound derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50). Assays like the MTT or CellTiter-Glo® are used to measure cell metabolic activity as an indicator of viability.[6][7]

Data Presentation

The results are typically presented as IC50 values, which represent the concentration of a compound that inhibits cell growth by 50%.

CompoundCell LineIC50 (µM)
Derivative AMDA-MB-436 (BRCA1 mutant)0.05
Derivative ACAPAN-1 (BRCA2 mutant)0.08
Derivative AMCF-7 (BRCA WT)> 10
Olaparib (Control)MDA-MB-436 (BRCA1 mutant)0.02
Olaparib (Control)CAPAN-1 (BRCA2 mutant)0.03
Olaparib (Control)MCF-7 (BRCA WT)> 10

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate (e.g., 5,000 cells/well) B Incubate for 24h A->B C Treat with serial dilutions of benzamide derivatives B->C D Incubate for 72h C->D E Add Viability Reagent (e.g., MTT or CellTiter-Glo®) D->E F Incubate (1-4h for MTT, 10 min for CTG) E->F G Measure Signal (Absorbance for MTT, Luminescence for CTG) F->G H Calculate IC50 values G->H

Caption: General workflow for cell viability assays.

Protocol 1A: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][8]

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • Cancer cell lines (e.g., BRCA-mutant and wild-type)

    • Complete culture medium

    • This compound derivatives

    • MTT solution (5 mg/mL in sterile PBS), store protected from light[8]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[6]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

    • Add 100 µL of solubilization solution to each well.[6]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 1B: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[10] The luminescent signal is proportional to the number of viable cells in culture.[10]

  • Materials:

    • 96-well opaque-walled tissue culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Procedure:

    • Follow steps 1-5 from the MTT protocol, using opaque-walled plates suitable for luminescence.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[11][12]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure luminescence using a plate-reading luminometer.

Apoptosis Assay

Application: To quantify the induction of apoptosis (programmed cell death) by the benzamide derivatives. The Annexin V-FITC and Propidium Iodide (PI) dual staining assay is a standard method for detecting early and late-stage apoptosis by flow cytometry.[13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13]

Data Presentation

Flow cytometry data is used to quantify the percentage of cells in each quadrant:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

Compound (1 µM)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.22.11.51.2
Derivative B45.835.515.33.4
Olaparib (Control)48.132.916.22.8

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells with benzamide derivatives (24-48h) B Harvest cells (including supernatant) and wash with cold PBS A->B C Resuspend in 1X Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate for 15 min at RT in the dark D->E F Add 1X Binding Buffer E->F G Analyze immediately by flow cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V-FITC/PI Staining

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

    • Flow cytometer

    • 12x75 mm flow cytometry tubes

    • Refrigerated centrifuge

    • Ice-cold PBS

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of the benzamide derivatives for 24-48 hours.

    • Harvest the cells. For adherent cells, collect the culture medium (which contains floating apoptotic cells), wash the plate with PBS, and then trypsinize the attached cells. Combine the cells from the medium and the trypsinization step.[14]

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[15]

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]

    • Analyze the samples by flow cytometry within 1 hour. Use unstained, PI-only, and Annexin V-FITC-only controls to set up compensation and gates.

DNA Damage Assay (γ-H2AX)

Application: To directly visualize and quantify DNA double-strand breaks (DSBs) induced by the test compounds. The phosphorylation of histone H2AX on serine 139 (termed γ-H2AX) is an early cellular response to DSBs, forming discrete nuclear foci that can be detected by immunofluorescence microscopy.[16][17][18]

Data Presentation

The primary endpoint is the average number of γ-H2AX foci per cell nucleus. A significant increase in foci indicates DNA damage.

Compound (1 µM, 24h)Cell LineAverage γ-H2AX Foci per Nucleus
Vehicle ControlDLD-1 (BRCA2-/-)2.1 ± 0.5
Derivative CDLD-1 (BRCA2-/-)25.4 ± 3.2
Vehicle ControlDLD-1 (WT)1.8 ± 0.4
Derivative CDLD-1 (WT)5.3 ± 1.1

Experimental Workflow: γ-H2AX Immunofluorescence

gH2AX_Workflow A Seed cells on coverslips in a multi-well plate B Treat with compounds for desired time (e.g., 24h) A->B C Fix cells with 4% Paraformaldehyde B->C D Permeabilize with Triton X-100 C->D E Block with BSA solution D->E F Incubate with primary antibody (anti-γ-H2AX) overnight E->F G Wash and incubate with fluorescent secondary antibody F->G H Wash and mount coverslips with DAPI G->H I Image with fluorescence microscope and quantify foci H->I

Caption: Workflow for γ-H2AX immunofluorescence.

Protocol: γ-H2AX Immunofluorescence Staining

  • Materials:

    • Glass coverslips in multi-well plates

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[19]

    • Blocking buffer (e.g., 5% BSA in PBS)[19]

    • Primary antibody: mouse anti-γ-H2AX (Ser139)

    • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

    • Mounting medium with DAPI

    • Fluorescence microscope

  • Procedure:

    • Place sterile glass coverslips into the wells of a 12- or 24-well plate and seed with cells. Allow them to adhere overnight.

    • Treat cells with the benzamide derivatives for the desired time points (e.g., 4, 8, 24 hours).

    • Wash cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15-30 minutes at room temperature.[18][19]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[18][19]

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[19]

    • Incubate the cells with the primary anti-γ-H2AX antibody (e.g., 1:200 to 1:500 dilution in blocking buffer) overnight at 4°C.[18][19]

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (e.g., 1:200 dilution in blocking buffer) for 1-2 hours at room temperature, protected from light.[19]

    • Wash three times with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

    • Image the slides using a fluorescence microscope. Quantify the number of distinct green foci (γ-H2AX) within the blue nuclei (DAPI) using image analysis software (e.g., ImageJ/Fiji).

Cell Cycle Analysis

Application: To determine if the test compounds induce cell cycle arrest at specific phases (G1, S, or G2/M). PARP inhibitors can cause S-phase and G2/M arrest due to the accumulation of unresolved replication-associated DNA damage.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content of the cell. By staining a population of fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can distinguish between cells in different phases of the cell cycle:

  • G0/G1 phase: Normal DNA content (2N)

  • S phase: Intermediate DNA content (between 2N and 4N)

  • G2/M phase: Doubled DNA content (4N)

Data Presentation

The percentage of cells in each phase of the cell cycle is quantified.

Compound (1 µM, 48h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.125.319.6
Derivative D15.230.154.7
Olaparib (Control)18.928.552.6

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A Seed and treat cells with benzamide derivatives (24-48h) B Harvest cells and wash with PBS A->B C Fix cells in ice-cold 70% Ethanol (dropwise while vortexing) B->C D Incubate at 4°C (min. 2h to overnight) C->D E Wash to remove ethanol D->E F Resuspend in PI/RNase A staining solution E->F G Incubate for 30 min at RT in the dark F->G H Analyze by flow cytometry G->H

References

Application Notes and Protocols: High-Throughput Screening of 4-(4-Oxopiperidin-1-yl)benzamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-oxopiperidin-1-yl)benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Libraries based on this scaffold are of significant interest for high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets. This document provides a detailed overview of the application of HTS to these libraries, including generalized protocols for primary and secondary assays, data analysis, and hit validation.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a specific biological target. The overall process can be broken down into several key stages: target identification, assay development, primary and secondary screening, and hit identification.

Experimental Workflow

The typical workflow for a high-throughput screening campaign of a this compound library is a multi-step process designed to efficiently identify and validate active compounds.[1] The process begins with a large-scale primary screen to identify initial "hits," followed by more focused secondary and counter-screens to confirm activity and eliminate false positives.[1][2] Preliminary structure-activity relationship (SAR) analysis is then performed on the validated hits to guide further optimization.[1]

HTS_Workflow cluster_0 Screening Cascade cluster_1 Data Analysis & Follow-up Primary_Screen Primary Screen (e.g., 10 µM single concentration) Hit_Selection Hit Selection (Activity > 3σ over baseline) Primary_Screen->Hit_Selection Identify initial hits Secondary_Screen Secondary Screen (Dose-Response Curve) Hit_Selection->Secondary_Screen Confirm potency Counter_Screen Counter-Screen (Assay for Off-Target Effects) Secondary_Screen->Counter_Screen Assess selectivity Validated_Hits Validated Hits Counter_Screen->Validated_Hits Final selection SAR_Analysis Preliminary SAR Analysis Validated_Hits->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for high-throughput screening.

Data Presentation

Effective data management and analysis are critical for the success of any HTS campaign. Quantitative data from each stage of the screening process should be carefully tabulated to facilitate comparison and decision-making.

Table 1: Representative Primary Screen Data

Compound IDConcentration (µM)Raw Signal% InhibitionZ'-factor
Control (+)N/A5001000.78
Control (-)N/A1000000.78
BZ-00011095005N/A
BZ-000210450055N/A
BZ-000310890011N/A
...............

Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[1]

Table 2: Secondary Screen (Dose-Response) Data for Selected Hits

Compound IDIC50 (µM)Hill Slope
BZ-00022.51.10.98
BZ-01571.80.90.99
BZ-09435.11.30.97

Table 3: Counter-Screen Data for Validated Hits

Compound IDTarget Assay IC50 (µM)Counter-Screen Assay IC50 (µM)Selectivity Index
BZ-00022.5> 50> 20
BZ-01571.83519.4

Selectivity Index = Counter-Screen IC50 / Target Assay IC50

Experimental Protocols

Detailed and robust experimental protocols are essential for the reproducibility of HTS results. The following are generalized protocols for assays commonly used in the screening of small molecule libraries.

Protocol 1: Primary High-Throughput Screen (Biochemical Assay - e.g., Kinase Inhibition)

Objective: To identify compounds from the this compound library that inhibit the activity of a target kinase.

Materials:

  • 384-well microplates

  • Acoustic liquid handler (e.g., Echo 555)[3]

  • Multimode plate reader

  • Target kinase, substrate, and ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • This compound library (10 mM in DMSO)

  • Positive control (known inhibitor)

  • Negative control (DMSO)

Procedure:

  • Using an acoustic liquid handler, dispense 100 nL of each library compound (10 µM final concentration) into the wells of a 384-well plate.[1]

  • Add 5 µL of the target kinase in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and detect the signal by adding 10 µL of the detection reagent.

  • Incubate for 40 minutes at room temperature.

  • Read the luminescence on a multimode plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Secondary Screen (Cell-Based Assay - e.g., Reporter Gene Assay)

Objective: To determine the potency (IC50) of hit compounds in a cellular context.

Materials:

  • 384-well clear-bottom white microplates

  • Cell line stably expressing the target and a reporter gene (e.g., luciferase)

  • Cell culture medium

  • Automated liquid handler

  • Luminescence plate reader

  • Hit compounds from the primary screen

Procedure:

  • Seed the cells into 384-well plates at a density of 5,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Using an automated liquid handler, add the diluted compounds to the cell plates.

  • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Add the luciferase substrate to each well.

  • Measure the luminescence using a plate reader.

  • Plot the dose-response curves and calculate the IC50 values for each compound.

Signaling Pathway Visualization

Understanding the mechanism of action of validated hits often involves investigating their effect on specific signaling pathways. For example, a hit compound identified as a kinase inhibitor would be expected to modulate downstream signaling events.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Point of Inhibition Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene_Expression Gene Expression TF->Gene_Expression Regulation Inhibitor BZ-0002 (Active Compound) Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The high-throughput screening of this compound libraries offers a powerful approach to identify novel chemical probes and potential therapeutic leads. A systematic and rigorous screening cascade, coupled with detailed data analysis and well-defined protocols, is crucial for the successful identification and validation of active compounds. The methodologies and examples provided in these application notes serve as a guide for researchers embarking on HTS campaigns with this and similar chemical scaffolds.

References

Application Notes and Protocols for the Quantification of 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(4-Oxopiperidin-1-yl)benzamide is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, such as bulk drug substance, pharmaceutical formulations, and biological fluids, is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for pharmaceutical analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications.

Quantification of this compound in Pharmaceutical Formulations by HPLC-UV

This method is suitable for the determination of this compound in solid dosage forms, such as tablets.

Experimental Protocol

1.1.1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

1.1.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The mobile phase will be a gradient or isocratic mixture of these two solvents.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) can be used as a diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-50 µg/mL).

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

    • Transfer the powder to a volumetric flask and add the diluent to about 70% of the volume.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Bring the solution to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

1.1.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 240-260 nm).

  • Run Time: Approximately 10 minutes.

Data Presentation

Table 1: Representative Quantitative Data for HPLC-UV Method

ParameterRepresentative Value
Linearity Range (µg/mL)1 - 50
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Accuracy (% Recovery)98.0 - 102.0
Precision (% RSD)< 2.0

Quantification of this compound in Biological Matrices by LC-MS/MS

This method is suitable for the determination of this compound in plasma for pharmacokinetic studies.

Experimental Protocol

2.1.1. Apparatus and Materials

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

2.1.2. Preparation of Solutions

  • Mobile Phase: Similar to the HPLC-UV method, using LC-MS grade solvents.

  • Standard and Quality Control (QC) Samples: Prepare stock solutions of the analyte and internal standard in a suitable organic solvent (e.g., methanol). Spike these into a blank biological matrix (e.g., plasma) to prepare calibration standards and QC samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

2.1.3. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient elution is typically used, for example:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90% to 10% B

      • 3.1-4.0 min: 10% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion. For this compound (C₁₂H₁₄N₂O₂), the molecular weight is 218.25 g/mol , so the precursor ion would be m/z 219.2. The product ion would be determined by fragmentation experiments.

      • Internal Standard: Determine the precursor and product ions for the IS.

    • Optimize other MS parameters such as collision energy, declustering potential, and ion source temperature.

Data Presentation

Table 2: Representative Quantitative Data for LC-MS/MS Method

ParameterRepresentative Value
Linearity Range (ng/mL)0.5 - 500
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)0.5
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)

Mandatory Visualizations

Analytical Method Development and Validation Workflow

Analytical_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis Dev_Start Define Analytical Requirements Select_Tech Select Analytical Technique (HPLC, LC-MS) Dev_Start->Select_Tech Optimize_Params Optimize Method Parameters (Mobile Phase, Column, etc.) Select_Tech->Optimize_Params Specificity Specificity / Selectivity Optimize_Params->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Implement Standard Operating Procedure (SOP) Robustness->SOP Method Finalized Sample_Analysis Routine Sample Analysis SOP->Sample_Analysis QC System Suitability & QC Checks Sample_Analysis->QC

Caption: Workflow for analytical method development and validation.

HPLC Sample Analysis Workflow

HPLC_Sample_Analysis Start Start Analysis Prep_Mobile_Phase Prepare Mobile Phase Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples System_Equilibration Equilibrate HPLC System Prep_Mobile_Phase->System_Equilibration Prep_Standards->System_Equilibration Prep_Samples->System_Equilibration System_Suitability Perform System Suitability Test System_Equilibration->System_Suitability Inject_Samples Inject Standards and Samples System_Suitability->Inject_Samples If Passed Data_Acquisition Acquire Chromatographic Data Inject_Samples->Data_Acquisition Data_Processing Process Data (Integrate Peaks) Data_Acquisition->Data_Processing Quantification Quantify Analyte Concentration Data_Processing->Quantification Report Generate Report Quantification->Report

Caption: Workflow for a typical HPLC sample analysis.

Application Notes and Protocols: 4-(4-Oxopiperidin-1-yl)benzamide in the Synthesis of NLRP3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(4-oxopiperidin-1-yl)benzamide as a versatile starting material for the development of novel NLRP3 inflammasome inhibitors. The protocols outlined below are based on established chemical transformations and structure-activity relationships of known NLRP3 inhibitors, offering a strategic approach for the synthesis and evaluation of new chemical entities targeting the NLRP3 pathway.

Introduction to NLRP3 and Its Inhibition

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of the active inflammasome complex.[1][2] This complex facilitates the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders, making it an attractive therapeutic target.[3]

Small molecule inhibitors of the NLRP3 inflammasome have emerged as a promising therapeutic strategy. The chemical scaffold of an inhibitor is crucial for its potency and selectivity. This document focuses on the application of this compound, a building block that combines a benzamide moiety, known to be important for the activity of some NLRP3 inhibitors, with a reactive piperidinone ring that allows for diverse chemical modifications.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step, often initiated by signals like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The activation step is triggered by a second stimulus, such as ATP or nigericin, which leads to the assembly of the inflammasome complex.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB nucleus Nucleus NFkB->nucleus pro_IL1B_mRNA pro-IL-1β mRNA nucleus->pro_IL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA nucleus->NLRP3_mRNA Transcription pro_IL1B_protein pro-IL-1β pro_IL1B_mRNA->pro_IL1B_protein Translation NLRP3_protein NLRP3 (inactive) NLRP3_mRNA->NLRP3_protein Translation NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Stimuli ATP / Nigericin K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 Inflammasome->caspase1 Cleavage IL1B Mature IL-1β (Secretion) caspase1->IL1B Cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis Cleavage pro_IL1B_protein2 pro-IL-1β pro_IL1B_protein2->IL1B GSDMD Gasdermin D GSDMD->Pyroptosis Inhibitor NLRP3 Inhibitor (e.g., from this compound) Inhibitor->NLRP3_active Inhibition Synthesis_Workflow start This compound reductive_amination Reductive Amination (Amine, Reducing Agent) start->reductive_amination intermediate 4-(4-Aminopiperidin-1-yl)benzamide Derivative reductive_amination->intermediate diversification Further Diversification (e.g., Amide Coupling, Sulfonylation) intermediate->diversification final_products Library of Potential NLRP3 Inhibitors diversification->final_products biological_eval Biological Evaluation (e.g., IL-1β Release Assay) final_products->biological_eval sar SAR Analysis biological_eval->sar sar->diversification Optimization

References

Application Notes and Protocols for N-alkylation of 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two primary protocols for the N-alkylation of 4-(4-oxopiperidin-1-yl)benzamide, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols detailed are direct N-alkylation and reductive amination, each offering distinct advantages depending on the desired substituent and reaction scale.

Application Notes

The N-alkylation of the piperidine nitrogen in this compound is a critical step in the synthesis of a diverse range of bioactive molecules. The choice of alkylation strategy is paramount and is primarily dictated by the nature of the alkyl group to be introduced and the availability of starting materials.

Direct N-alkylation is a classical and straightforward approach suitable for introducing simple alkyl groups. This method typically involves the reaction of the starting benzamide with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[1] The base is crucial to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and bicarbonates such as potassium bicarbonate (KHCO₃).[1] Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are frequently employed to facilitate the dissolution of the reactants.[1] While effective, this method can sometimes lead to overalkylation, yielding quaternary ammonium salts, especially with highly reactive alkylating agents.[1]

Reductive amination offers a more controlled and versatile alternative, particularly for the introduction of more complex or sterically hindered alkyl groups.[2][3] This one-pot procedure involves the initial formation of an iminium ion intermediate by reacting the ketone moiety of the piperidone with a primary or secondary amine, followed by in-situ reduction to the corresponding N-alkylated product.[2][4][5][6] A key advantage of this method is the wide array of commercially available aldehydes and ketones that can be used, allowing for extensive diversification of the N-substituent. Mild reducing agents are essential to selectively reduce the iminium ion in the presence of the carbonyl group of the benzamide. Sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB) is a popular choice due to its mildness and selectivity.[3][4][5] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be utilized.[3][6] The reaction is typically carried out in chlorinated solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) and may be facilitated by the addition of a weak acid, like acetic acid, to catalyze iminium ion formation.[4][5][6]

Data Presentation

Table 1: Comparison of N-alkylation Protocols

ParameterDirect N-alkylationReductive Amination
Alkylating Agent Alkyl halides (e.g., R-Br, R-I)Aldehydes (R-CHO) or Ketones (R₂C=O)
Reagents Base (e.g., K₂CO₃, KHCO₃)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), optional acid catalyst (e.g., Acetic Acid)
Common Solvents DMF, Acetonitrile1,2-Dichloroethane (DCE), Dichloromethane (DCM)
Reaction Temperature Room Temperature to elevated temperaturesRoom Temperature
Key Advantages Simple procedure for small alkyl groupsHigh versatility, good for complex substituents, avoids overalkylation
Potential Issues Risk of overalkylation, requires alkyl halideRequires aldehyde/ketone, can be sensitive to moisture

Experimental Protocols

Protocol 1: Direct N-alkylation using an Alkyl Bromide

This protocol describes the N-alkylation of this compound with a generic alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination using an Aldehyde

This protocol details the N-alkylation of this compound with a generic aldehyde via reductive amination.

Materials:

  • This compound

  • Aldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1 equivalent) in 1,2-dichloroethane, add the aldehyde (1.1 equivalents) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final N-alkylated compound.

Mandatory Visualizations

experimental_workflow cluster_direct_alkylation Protocol 1: Direct N-alkylation cluster_reductive_amination Protocol 2: Reductive Amination DA_start This compound + K₂CO₃ in DMF DA_reagent Add Alkyl Bromide DA_start->DA_reagent 15 min stir DA_reaction Stir at RT (12-24h) DA_reagent->DA_reaction DA_workup Aqueous Workup & Extraction DA_reaction->DA_workup TLC monitoring DA_purification Column Chromatography DA_workup->DA_purification DA_product N-alkylated Product DA_purification->DA_product RA_start This compound + Aldehyde in DCE RA_catalyst Add Acetic Acid RA_start->RA_catalyst RA_iminium Iminium Formation (30 min stir) RA_catalyst->RA_iminium RA_reducing Add NaBH(OAc)₃ RA_iminium->RA_reducing RA_reaction Stir at RT (4-12h) RA_reducing->RA_reaction RA_quench Quench with NaHCO₃ & Extraction RA_reaction->RA_quench TLC monitoring RA_purification Column Chromatography RA_quench->RA_purification RA_product N-alkylated Product RA_purification->RA_product

Caption: Experimental workflows for direct N-alkylation and reductive amination.

Caption: General reaction schemes for N-alkylation protocols.

References

Solid-Phase Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solid-phase synthesis of 4-(4-oxopiperidin-1-yl)benzamide derivatives. Solid-phase synthesis offers a highly efficient and streamlined approach for the preparation of compound libraries for drug discovery and development. The methodologies outlined herein utilize the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy on Rink Amide resin, enabling the production of C-terminally amidated benzamide derivatives. This document includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and visual representations of the synthetic workflow and a relevant biological signaling pathway to guide researchers in this synthetic endeavor.

Introduction

Substituted benzamides are a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and G-protein coupled receptor (GPCR) modulation. The this compound core represents a versatile template for the generation of novel therapeutic agents. Solid-phase synthesis (SPPS) is the method of choice for the efficient construction of libraries of such compounds. The key advantages of SPPS include the use of excess reagents to drive reactions to completion, simplified purification procedures by washing the resin-bound product, and the potential for automation.[1][2]

This protocol focuses on the use of Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA), directly yields the desired C-terminal amide functionality.[1][3] The synthesis involves the initial deprotection of the Fmoc-protected Rink Amide resin, followed by the crucial coupling of the 4-(4-oxopiperidin-1-yl)benzoic acid building block, and finally, cleavage of the target molecule from the solid support.

Data Presentation

Table 1: Key Parameters for Solid-Phase Synthesis of this compound Derivatives

StepParameterValue/DescriptionReference
Resin Swelling Resin TypeRink Amide MBHA Resin (100-200 mesh)[4]
Swelling SolventN,N-Dimethylformamide (DMF)[5]
Swelling Time1 hour[5]
Fmoc Deprotection Reagent20% Piperidine in DMF (v/v)[3]
Reaction Time1 x 5 min, followed by 1 x 20 min[4]
Washing SolventsDMF, Dichloromethane (DCM)[6]
Coupling Carboxylic Acid4-(4-Oxopiperidin-1-yl)benzoic acid-
Coupling ReagentsHBTU/HOBt or HATU[4][7]
BaseN,N-Diisopropylethylamine (DIPEA)[4]
SolventDMF[7]
Reaction Time2 - 4 hours[8]
Equivalents (Acid:Coupling Reagent:Base)2-4 : 1.95-3.9 : 4-8[4][7]
Cleavage Cleavage Cocktail95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[4]
Reaction Time2 - 3 hours[4]
Yield (Overall) Expected Range70-90% (crude)

Experimental Protocols

Materials and Reagents
  • Rink Amide MBHA Resin (loading capacity: 0.3-0.8 mmol/g)

  • Fmoc-protected amino acids (if further derivatization is desired)

  • 4-(4-Oxopiperidin-1-yl)benzoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide MBHA resin into a solid-phase synthesis vessel.

  • Add DMF (10-15 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[5]

  • After swelling, drain the DMF from the vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine in DMF (v/v).

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 20 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (5 times) to ensure complete removal of piperidine.[6]

Protocol 3: Coupling of 4-(4-Oxopiperidin-1-yl)benzoic acid
  • In a separate vial, dissolve 4-(4-oxopiperidin-1-yl)benzoic acid (2-4 equivalents relative to the resin loading) and HBTU/HOBt (1.95-3.9 equivalents) or HATU (1.95-3.9 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated carboxylic acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.[8]

  • To monitor the reaction completion, a small sample of the resin can be taken, washed, and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus a complete coupling reaction.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (5 times).

Protocol 4: Cleavage and Isolation of the Product
  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [4]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[4]

  • Filter the cleavage solution from the resin into a clean collection tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude product by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the product under vacuum.

  • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

Solid-Phase Synthesis Workflow

G Resin Rink Amide Resin (Fmoc-Protected) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple with 4-(4-Oxopiperidin-1-yl)benzoic acid (HBTU/HOBt, DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Cleave Cleavage from Resin (95% TFA/H2O/TIS) Wash2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Product This compound Derivative Purify->Product

Caption: Workflow for the solid-phase synthesis of this compound derivatives.

Potential Signaling Pathway: Kinase Inhibition

Many benzamide derivatives have been identified as kinase inhibitors. For instance, some analogs act on the Rho-associated kinase (ROCK) pathway, which is implicated in various cellular processes including smooth muscle contraction, cell adhesion, and motility.[9] Inhibition of this pathway can be a therapeutic strategy for cardiovascular diseases and cancer.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) Ligand->Receptor RhoA RhoA Receptor->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (+) MLCP MLC Phosphatase ROCK->MLCP Inhibits (-) Phospho_MLC Phosphorylated MLC Contraction Actin-Myosin Contraction & Cell Motility Phospho_MLC->Contraction Inhibitor This compound Derivative Inhibitor->ROCK Inhibits

Caption: Potential mechanism of action via inhibition of the ROCK signaling pathway.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(4-Oxopiperidin-1-yl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Two primary synthetic routes for this compound are the Buchwald-Hartwig amination and reductive amination. Below are troubleshooting guides for each method.

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (e.g., 4-bromobenzamide) with 4-piperidone in the presence of a suitable base and phosphine ligand.

Common Issues and Solutions

Q1: I am observing very low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors:

  • Catalyst and Ligand Inactivity:

    • Palladium Pre-catalyst: Ensure the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality and has been stored properly to prevent deactivation.

    • Phosphine Ligand: Air-sensitive phosphine ligands require handling under an inert atmosphere (e.g., argon or nitrogen). Consider using air-stable pre-catalysts. The choice of ligand is critical; for electron-poor aryl halides like 4-bromobenzamide, bulky electron-rich ligands such as XPhos or RuPhos are often effective.

  • Base Selection: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is anhydrous, as water can interfere with the catalytic cycle.

  • Solvent Quality: Use anhydrous, degassed solvents (e.g., toluene, dioxane, or THF) to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Temperature: The reaction may require heating, typically in the range of 80-110 °C. If the temperature is too low, the reaction rate will be slow.

Q2: My reaction is producing a significant amount of hydrodehalogenation byproduct (benzamide instead of the desired product). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction. To minimize it:

  • Lower the Reaction Temperature: High temperatures can promote this side reaction. Try running the reaction at the lower end of the effective temperature range.

  • Optimize the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help identify one that favors the desired C-N bond formation.

  • Base Strength: A very strong base can sometimes contribute to this side reaction. If using NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₂CO₃.

Q3: The reaction starts but then stalls before reaching completion. What could be the issue?

A3: A stalling reaction can be due to:

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities in the starting materials or solvent, or by exposure to air.

  • Insufficient Reagents: Ensure that the stoichiometry of the reactants is correct. A slight excess of the amine component (4-piperidone) may be beneficial.

  • Poor Solubility: If the reactants or catalyst are not fully dissolved, the reaction may be slow or incomplete. Ensure adequate stirring and consider a solvent in which all components are soluble at the reaction temperature.

Route 2: Reductive Amination

This method involves the formation of an imine or enamine intermediate from 4-aminobenzamide and 4-piperidone, which is then reduced in situ to the desired product.

Common Issues and Solutions

Q1: The yield of my reductive amination is low. How can I optimize the reaction?

A1: Low yields in reductive amination can be attributed to several factors:

  • Inefficient Imine/Enamine Formation: The equilibrium between the starting materials and the imine/enamine intermediate may not favor the intermediate.

    • pH Control: The reaction is often pH-sensitive. For weakly basic amines like 4-aminobenzamide, slightly acidic conditions (pH 4-6) can facilitate the reaction by protonating the ketone and activating it for nucleophilic attack. This can be achieved by using 4-piperidone monohydrate hydrochloride or by adding a catalytic amount of an acid like acetic acid.

    • Water Removal: The formation of the imine/enamine generates water. Removing this water, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, can drive the equilibrium towards the intermediate.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This can reduce the starting ketone in addition to the imine. It is best to first allow the imine to form before adding the reducing agent.

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are more selective for the imine/iminium ion over the ketone, especially under acidic conditions. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.

  • Starting Material Quality: Ensure that the 4-aminobenzamide and 4-piperidone are pure. Impurities can interfere with the reaction.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: Side reactions in reductive amination can include:

  • Over-alkylation: While less common with aromatic amines, it is a possibility. Using a slight excess of the ketone can sometimes help to minimize this.

  • Reduction of the Ketone: As mentioned, if a strong reducing agent is used, the starting 4-piperidone can be reduced to 4-hydroxypiperidine, which can then react further or remain as an impurity.

  • Self-condensation of the Ketone: Under certain conditions, 4-piperidone can undergo self-condensation.

Q3: The purification of the final product is difficult due to persistent impurities. What are some common impurities and how can they be removed?

A3: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Purification Strategies:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often an effective purification method.

    • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities. A solvent system with a gradient of polarity (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is typically effective.

Data Presentation

The following tables summarize typical reaction conditions for the two synthetic routes, based on literature precedents for similar transformations.

Table 1: Comparison of Typical Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂Pre-formed Catalyst
Ligand XPhosRuPhosBINAP
Base NaOtBuCs₂CO₃K₂CO₃
Solvent Toluene1,4-DioxaneTHF
Temperature 100-110 °C90-100 °C80-90 °C
Typical Yield Range 70-95%65-90%60-85%

Table 2: Comparison of Typical Reductive Amination Conditions

ParameterCondition 1Condition 2Condition 3
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH₄
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Methanol (MeOH)Ethanol (EtOH)
Additive Acetic Acid (catalytic)Acetic Acid (to maintain pH 4-6)None (imine pre-formation)
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Typical Yield Range 75-95%70-90%50-80%

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromobenzamide

  • 4-Piperidone monohydrate hydrochloride

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromobenzamide (1.0 eq), 4-piperidone monohydrate hydrochloride (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Aminobenzamide

  • 4-Piperidone monohydrate hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic Acid

Procedure:

  • To a round-bottom flask, add 4-aminobenzamide (1.0 eq), 4-piperidone monohydrate hydrochloride (1.1 eq), and dichloroethane.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Schlenk Flask reagents Add 4-Bromobenzamide, 4-Piperidone HCl, Pd₂(dba)₃, XPhos, and NaOtBu start->reagents inert Evacuate and Backfill with Argon/Nitrogen reagents->inert solvent Add Anhydrous, Degassed Toluene inert->solvent heat Heat to 100 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine, Dry, and Concentrate extract->wash purify Purify by Chromatography or Crystallization wash->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup and Purification start Round-bottom Flask reagents Add 4-Aminobenzamide, 4-Piperidone HCl, and DCE start->reagents acid Add Catalytic Acetic Acid reagents->acid stir Stir at Room Temperature for 1-2 hours acid->stir add_reductant Slowly Add NaBH(OAc)₃ stir->add_reductant monitor Stir and Monitor by TLC or LC-MS add_reductant->monitor quench Quench with Saturated Aqueous NaHCO₃ monitor->quench extract Separate Layers and Extract Aqueous Phase quench->extract wash Combine Organics, Wash, Dry, and Concentrate extract->wash purify Purify by Chromatography or Crystallization wash->purify product Final Product purify->product

Caption: Experimental workflow for the reductive amination synthesis.

Troubleshooting_Decision_Tree start Low or No Product Yield route Which Synthetic Route? start->route bh_check Check Buchwald-Hartwig Conditions route->bh_check Buchwald-Hartwig ra_check Check Reductive Amination Conditions route->ra_check Reductive Amination bh_catalyst Catalyst/Ligand Inactive? bh_check->bh_catalyst bh_catalyst_sol Use fresh catalyst/ligand. Handle under inert atmosphere. Screen different ligands (e.g., XPhos). bh_catalyst->bh_catalyst_sol Yes bh_base Incorrect Base/Solvent? bh_catalyst->bh_base No bh_base_sol Use anhydrous base (NaOtBu, Cs₂CO₃). Use anhydrous, degassed solvent. bh_base->bh_base_sol Yes bh_temp Temperature Too Low? bh_base->bh_temp No bh_temp_sol Increase temperature to 80-110 °C. bh_temp->bh_temp_sol Yes ra_imine Poor Imine Formation? ra_check->ra_imine ra_imine_sol Adjust pH to 4-6 with acetic acid. Use dehydrating agent. ra_imine->ra_imine_sol Yes ra_reductant Wrong Reducing Agent? ra_imine->ra_reductant No ra_reductant_sol Use selective agent like NaBH(OAc)₃ to avoid ketone reduction. ra_reductant->ra_reductant_sol Yes

Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Q: Which synthetic route, Buchwald-Hartwig or reductive amination, is generally preferred for the synthesis of this compound?

A: The choice of route depends on the availability of starting materials, cost, and scale. The Buchwald-Hartwig amination is a powerful and often high-yielding method, but it requires an expensive palladium catalyst and phosphine ligand. Reductive amination uses cheaper reagents but may require more careful optimization of reaction conditions, particularly pH.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS), which can show the disappearance of starting materials and the appearance of the product, confirming its mass.

Q: What are the key safety precautions to take during these syntheses?

A:

  • Buchwald-Hartwig Amination: Phosphine ligands can be toxic and air-sensitive. Palladium catalysts are heavy metals and should be handled with care. The reaction is often run at high temperatures under an inert atmosphere.

  • Reductive Amination: Sodium cyanoborohydride is highly toxic and liberates hydrogen cyanide gas upon acidification. Sodium triacetoxyborohydride is a safer alternative. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q: What is the most effective method for purifying the final product?

A: For small-scale synthesis, silica gel column chromatography is typically the most effective method for obtaining a highly pure product. For larger scales, crystallization is a more practical and economical approach. The choice of solvent for crystallization will depend on the solubility of the product and impurities and may require some experimentation to optimize.

Technical Support Center: Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the nucleophilic aromatic substitution of a 4-halobenzamide with 4-piperidone.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.

  • Poor Quality of Starting Materials: Impurities in the 4-halobenzamide or 4-piperidone can interfere with the reaction.

  • Side Reactions: Competing side reactions may be consuming the starting materials or the product.

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be ideal for the reaction.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product. Extend the reaction time if necessary.

  • Verify Starting Material Purity: Analyze the purity of 4-halobenzamide and 4-piperidone using appropriate analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). Purify the starting materials if significant impurities are detected.

  • Optimize Reaction Conditions:

    • Base: Experiment with different bases (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine) and their stoichiometry.

    • Solvent: Test various polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN).

    • Temperature: Gradually increase the reaction temperature, while monitoring for potential degradation of reactants or products.

  • Investigate Side Reactions: Analyze the crude reaction mixture for the presence of byproducts.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Impurities and Their Sources:

Impurity NameStructurePlausible Source
4-Fluorobenzamide (unreacted)Incomplete reaction.
4-Piperidone (unreacted)Incomplete reaction or use of excess 4-piperidone.
Bis-(4-carbamoylphenyl)amineReaction of the product with another molecule of 4-halobenzamide.
4-HydroxybenzamideHydrolysis of the starting 4-halobenzamide under basic conditions.
4-Piperidone Self-Condensation ProductsSelf-condensation of 4-piperidone under basic conditions.

Troubleshooting Steps:

  • Purification:

    • Recrystallization: This is a common and effective method for purifying solid compounds.[1] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: For difficult separations, column chromatography using silica gel can be employed. A suitable eluent system will need to be developed to separate the product from the impurities.

  • Reaction Optimization to Minimize Impurity Formation:

    • Stoichiometry: Carefully control the stoichiometry of the reactants to minimize unreacted starting materials. A slight excess of one reactant may be used to drive the reaction to completion, but this will require subsequent removal.

    • Reaction Conditions: Milder reaction conditions (lower temperature, less aggressive base) may reduce the formation of certain byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and direct method is the nucleophilic aromatic substitution (SNA) reaction between a 4-halobenzamide (e.g., 4-fluorobenzamide or 4-chlorobenzamide) and 4-piperidone.[2][3][4][5][6] The reaction is typically carried out in a polar aprotic solvent in the presence of a base. The fluorine atom in 4-fluorobenzamide is a good leaving group for this type of reaction.[3]

Q2: What are the most common impurities I should expect in the synthesis of this compound?

Common impurities can be categorized as follows:

  • Starting Material-Related: Unreacted 4-halobenzamide and 4-piperidone.

  • Side-Product-Related: Products from self-condensation of 4-piperidone, and potentially hydrolysis of the benzamide or the starting halide.

  • Process-Related: Residual solvents and reagents used in the synthesis and purification steps.

Q3: What analytical techniques are recommended for purity assessment of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying the structure of unknown impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the final product.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for quantitative analysis and to detect chromophoric impurities.[7][10]

Q4: Can you provide a general experimental protocol for the synthesis?

While a specific, validated protocol was not found in the search results, a general procedure based on established chemical principles for similar reactions would be as follows. Note: This is a theoretical protocol and must be optimized for safety and efficiency in a laboratory setting.

General Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzamide (1 equivalent) and 4-piperidone hydrochloride (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Base: Add a suitable base, such as potassium carbonate (2.5 equivalents), to the mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and stir. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it with water to remove inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final product of high purity.[1]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, MS, and HPLC.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the synthesis, which should be determined experimentally.

ParameterValue
Reactants
4-Fluorobenzamide1.0 g
4-Piperidone Hydrochloride1.2 g
Potassium Carbonate2.0 g
Solvent (DMF)20 mL
Reaction Conditions
Temperature100 °C
Time8 hours
Results
Crude Yield85%
Purity (by HPLC) after Recrystallization>99%

Visualizations

Synthesis_Pathway 4-Fluorobenzamide 4-Fluorobenzamide Product This compound 4-Fluorobenzamide->Product 4-Piperidone 4-Piperidone 4-Piperidone->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield? start->low_yield impurities High Impurities? low_yield->impurities No check_reaction Check Reaction Conditions (Time, Temp, Mixing) low_yield->check_reaction Yes purify Purification (Recrystallization, Chromatography) impurities->purify Yes end Successful Synthesis impurities->end No check_sm Verify Starting Material Purity check_reaction->check_sm optimize Optimize Conditions (Base, Solvent, Temp) check_sm->optimize analyze_side_products Analyze for Side Products optimize->analyze_side_products analyze_side_products->end adjust_stoichiometry Adjust Reactant Stoichiometry purify->adjust_stoichiometry adjust_stoichiometry->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common synthetic routes: Buchwald-Hartwig Amination and Reductive Amination.

Route 1: Buchwald-Hartwig Amination

This route typically involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromobenzamide) with 4-piperidone.

Diagram of Logical Relationships in Troubleshooting Buchwald-Hartwig Amination

cluster_start cluster_causes cluster_solutions Start Low or No Product Formation Catalyst Catalyst Inactivity Start->Catalyst Coupling Inefficient Coupling Start->Coupling SideReaction Side Reactions Start->SideReaction CheckCatalyst Verify catalyst quality and loading Catalyst->CheckCatalyst OptimizeLigand Screen different phosphine ligands Coupling->OptimizeLigand OptimizeBase Optimize base (e.g., t-BuONa, Cs2CO3) Coupling->OptimizeBase Solvent Use anhydrous, degassed solvent (e.g., toluene, dioxane) Coupling->Solvent Temperature Adjust reaction temperature Coupling->Temperature Hydrodehalogenation Minimize hydrodehalogenation by using appropriate ligand and base SideReaction->Hydrodehalogenation

Caption: Troubleshooting workflow for low product yield in Buchwald-Hartwig amination.

Question: My Buchwald-Hartwig reaction is showing low to no conversion to the desired this compound. What are the potential causes and solutions?

Answer:

Low or no product formation in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reaction conditions, and potential side reactions. Here is a breakdown of potential issues and corresponding troubleshooting steps:

Potential Cause Troubleshooting Step Detailed Explanation
Catalyst Inactivity 1. Verify Catalyst Quality and Loading: Use a fresh, high-purity palladium precatalyst and ensure accurate measurement of the catalyst loading (typically 1-2 mol%).[1]Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Improper storage or handling can lead to catalyst deactivation.
2. Optimize Phosphine Ligand: Screen different bulky electron-rich phosphine ligands (e.g., t-BuXPhos, RuPhos).[1]The choice of ligand is crucial for stabilizing the palladium center and facilitating oxidative addition and reductive elimination. The optimal ligand can vary depending on the specific substrates.
Inefficient Coupling 3. Optimize Base: Experiment with different bases such as sodium tert-butoxide (t-BuONa), lithium tert-butoxide (t-BuOLi), or cesium carbonate (Cs₂CO₃).[2]The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.
4. Ensure Anhydrous and Degassed Conditions: Use an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).[2][3]Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can interfere with the base and other reaction components.
5. Adjust Reaction Temperature: Optimize the reaction temperature. While many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition or side reactions.The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing degradation of reactants, products, and the catalyst.
Side Reactions 6. Check for Hydrodehalogenation: If you observe the formation of benzamide as a major byproduct, this indicates hydrodehalogenation of the 4-bromobenzamide starting material.This side reaction can compete with the desired C-N bond formation. The choice of ligand and base can influence the extent of hydrodehalogenation. Using a less hindered base or a different ligand might mitigate this issue.
Route 2: Reductive Amination

This synthetic approach typically involves the reaction of 4-aminobenzamide with 4-piperidone in the presence of a reducing agent.

Diagram of Experimental Workflow for Reductive Amination

cluster_workflow Reductive Amination Workflow Reactants 4-aminobenzamide + 4-piperidone Imine Imine Formation (Acid Catalyst, e.g., AcOH) Reactants->Imine Reduction In situ Reduction (e.g., NaBH(OAc)3) Imine->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the synthesis via reductive amination.

Question: My reductive amination is yielding a mixture of products, and the desired product is difficult to isolate. What are the common side reactions and how can I improve the selectivity?

Answer:

Reductive amination is a powerful method, but can be prone to side reactions if not properly controlled. The key is to manage the relative rates of imine formation and reduction.

Potential Cause Troubleshooting Step Detailed Explanation
Over-alkylation 1. Control Stoichiometry: Use a 1:1 stoichiometry of 4-aminobenzamide to 4-piperidone.An excess of the ketone can potentially lead to the formation of a tertiary amine byproduct if the initial secondary amine product reacts further.
Reduction of Starting Material 2. Use a Selective Reducing Agent: Employ a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4]Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting 4-piperidone to the corresponding alcohol (4-hydroxypiperidine), leading to impurities. NaBH(OAc)₃ is generally more selective for the iminium ion over the ketone.
Incomplete Imine Formation 3. Optimize pH: Maintain a slightly acidic pH (around 5-6) by adding a catalytic amount of acetic acid.Acid catalysis is necessary for the formation of the imine intermediate. However, strongly acidic conditions can protonate the amine starting material, reducing its nucleophilicity, while strongly basic conditions will not facilitate imine formation.
Difficult Purification 4. Consider a Protective Group Strategy: If side reactions persist, consider using a Boc-protected 4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) in the reductive amination, followed by deprotection.[4]This strategy can lead to a cleaner reaction by preventing side reactions at the piperidine nitrogen. The Boc group can be removed under acidic conditions after the C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for when synthesizing this compound?

A1: The common impurities will depend on your synthetic route:

  • Buchwald-Hartwig Amination:

    • Benzamide: Formed from the hydrodehalogenation of the 4-halobenzamide starting material.

    • Unreacted 4-halobenzamide and 4-piperidone: Due to incomplete reaction.

    • Homocoupling products: Though less common with modern catalysts.

  • Reductive Amination:

    • 4-(4-hydroxypiperidin-1-yl)benzamide: If a non-selective reducing agent is used, leading to the reduction of the ketone.

    • Unreacted 4-aminobenzamide and 4-piperidone: From an incomplete reaction.

    • Tertiary amine byproducts: From over-alkylation of the product.

Q2: How can I best purify the final product?

A2: Purification of this compound typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from starting materials and side products. A gradient elution system, for example, with dichloromethane/methanol or ethyl acetate/hexanes, can be optimized to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specific considerations for these syntheses include:

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Reducing Agents: Sodium cyanoborohydride is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[5] Sodium triacetoxyborohydride is a safer alternative.

  • Solvents: Anhydrous and flammable solvents like toluene and dioxane should be handled in a fume hood away from ignition sources.

Experimental Protocols

Key Experiment: Reductive Amination using a Boc-Protected Piperidone

This protocol is based on general procedures for reductive amination and the use of Boc-protected intermediates to ensure a cleaner reaction profile.

Materials:

  • 4-aminobenzamide

  • tert-butyl 4-oxopiperidine-1-carboxylate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane for deprotection

Procedure:

  • Imine Formation: To a solution of 4-aminobenzamide (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.05 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Final Workup and Purification: Concentrate the reaction mixture under reduced pressure. If TFA was used, dissolve the residue in a suitable solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid. If HCl was used, the hydrochloride salt may precipitate and can be isolated or neutralized. The final product can be further purified by recrystallization or a final column chromatography if necessary to yield this compound.

References

Technical Support Center: Troubleshooting Low Yield in 4-(4-Oxopiperidin-1-yl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic routes for the synthesis of this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the N-arylation of 4-piperidinone with a 4-halobenzamide (typically 4-fluorobenzamide or 4-bromobenzamide).[1]

  • Amide Coupling: This route involves forming the amide bond between a carboxylic acid and an amine. This can be achieved in two ways:

    • Coupling of 4-(4-oxopiperidin-1-yl)benzoic acid with an ammonia equivalent.

    • Coupling of a 4-aminobenzamide with a protected 4-oxopiperidine precursor, followed by deprotection.

Q2: Why is the protection of the 4-piperidone nitrogen often recommended?

A2: The nitrogen atom of 4-piperidone is a secondary amine and can undergo N-arylation. To ensure selective reaction at the desired position and to prevent side reactions, the piperidone nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group.[2][3][4][5] This is particularly crucial in multi-step syntheses.

Q3: What are the most common causes of low yield in the Buchwald-Hartwig amination route?

A3: Low yields in the Buchwald-Hartwig amination for this specific synthesis can often be attributed to:

  • Suboptimal catalyst/ligand system: The choice of palladium catalyst and phosphine ligand is critical for efficient coupling.

  • Inappropriate base or solvent: The base and solvent play a significant role in the reaction kinetics and catalyst stability.

  • Side reactions of 4-piperidone: The ketone functionality can undergo side reactions under basic conditions.

  • Incomplete reaction or difficult purification: The reaction may not go to completion, or the product may be difficult to isolate from the reaction mixture.

Q4: What are the key challenges in the amide coupling route?

A4: The main challenges in the amide coupling route include:

  • Inefficient coupling agent: The choice of coupling reagent significantly impacts the reaction efficiency and can lead to the formation of side products.

  • Side reactions of the unprotected ketone: The 4-oxo group can react with the coupling agents or other reagents.

  • Difficulty in activating the carboxylic acid: Incomplete activation of the carboxylic acid will result in low conversion to the amide.

  • Racemization: If chiral centers are present, the choice of coupling reagent and conditions can affect stereochemical integrity.

Troubleshooting Guides

Route 1: Buchwald-Hartwig Amination of 4-Halobenzamide with 4-Piperidinone

Problem: Low yield of this compound.

This troubleshooting guide is structured to help you identify and resolve common issues encountered during the Buchwald-Hartwig amination for the synthesis of this compound.

cluster_start cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reactions cluster_workup Workup & Purification Issues cluster_solutions_reagents Solutions: Reagents & Catalyst cluster_solutions_conditions Solutions: Reaction Conditions cluster_solutions_side_reactions Solutions: Side Reactions cluster_solutions_workup Solutions: Workup & Purification Start Low Yield Observed Catalyst Suboptimal Catalyst/ Ligand System Start->Catalyst Base Incorrect Base Selection Start->Base Solvent Poor Solvent Choice Start->Solvent Temperature Incorrect Reaction Temperature Start->Temperature Time Insufficient Reaction Time Start->Time Enolization Enolization of 4-Piperidone Start->Enolization SelfCondensation Self-Condensation of 4-Piperidone Start->SelfCondensation Hydrodehalogenation Hydrodehalogenation of 4-Halobenzamide Start->Hydrodehalogenation Purification Difficult Product Purification Start->Purification CatalystSol Screen different Pd catalysts (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligands (e.g., XPhos, RuPhos, BINAP). Catalyst->CatalystSol BaseSol Use a non-nucleophilic, sterically hindered base like NaOtBu or K3PO4. Avoid strong, nucleophilic bases. Base->BaseSol SolventSol Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Solvent->SolventSol TempSol Optimize temperature. Higher temperatures may increase rate but also promote side reactions. Temperature->TempSol TimeSol Monitor reaction progress by TLC or LC-MS to determine optimal time. Time->TimeSol EnolSol Use a protecting group for the ketone (e.g., ketal) if enolization is significant. Enolization->EnolSol SelfConSol Use a less reactive base or lower temperature. Consider a protecting group on the piperidone nitrogen. SelfCondensation->SelfConSol HydroSol Ensure inert atmosphere and use high-purity reagents. Optimize ligand to favor reductive elimination. Hydrodehalogenation->HydroSol PurifySol Employ column chromatography with a suitable solvent system. Consider recrystallization to improve purity. Purification->PurifySol

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Parameter Comparison (Illustrative)

ParameterVariationObserved Yield (%)Reference
Catalyst Pd(OAc)₂60-80[6]
Pd₂(dba)₃70-90[7]
Ligand BINAP65-85[1]
XPhos80-95[6]
RuPhos85-98[8]
Base NaOtBu75-95[6]
K₃PO₄70-90[9]
Cs₂CO₃60-85[9]
Solvent Toluene70-90[1]
Dioxane75-95[2]
THF65-85

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Route 2: Amide Coupling

Problem: Low yield of this compound.

This guide addresses common issues in the amide coupling route.

cluster_start cluster_reagents Reagent Issues cluster_side_reactions Side Reactions cluster_workup Workup & Purification Issues cluster_solutions_reagents Solutions: Reagents cluster_solutions_side_reactions Solutions: Side Reactions cluster_solutions_workup Solutions: Workup & Purification Start Low Yield Observed CouplingAgent Inefficient Coupling Reagent Start->CouplingAgent Base Inappropriate Base Start->Base KetoneReaction Reaction at Ketone Start->KetoneReaction Racemization Racemization of Chiral Centers Start->Racemization Purification Difficult Product Isolation Start->Purification CouplingSol Screen various coupling reagents: HATU, HBTU, EDC/HOBt, or COMU. CouplingAgent->CouplingSol BaseSol Use a non-nucleophilic base like DIPEA or 2,6-lutidine to minimize side reactions. Base->BaseSol KetoneSol Protect the ketone as a ketal prior to amide coupling. KetoneReaction->KetoneSol RacSol Use racemization-suppressing additives like HOBt or Oxyma. Racemization->RacSol PurifySol Optimize extraction and chromatography conditions. Consider aqueous washes to remove water-soluble byproducts. Purification->PurifySol

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Data Presentation: Comparison of Amide Coupling Reagents (Illustrative)

Coupling ReagentAdditiveBaseTypical Yield (%)Reference
EDCHOBtDIPEA70-90[10]
HATU-DIPEA85-98[11]
HBTU-DIPEA80-95[11]
COMU-2,6-Lutidine88-97[12][13]
T3P-Pyridine75-90
CDI--60-80[13]

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using N-Boc-4-piperidinone

This protocol is adapted from procedures for N-arylation of piperidines.[2][3]

Step 1: N-Arylation of N-Boc-4-piperidinone

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add 4-fluorobenzamide (1.0 mmol), N-Boc-4-piperidinone (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(4-carbamoylphenyl)piperidin-4-one.

Step 2: Deprotection of the N-Boc group

  • Dissolve the purified product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol is based on general amide bond formation procedures.[10]

  • To a round-bottom flask, add 4-(4-oxopiperidin-1-yl)benzoic acid (1.0 mmol), HOBt (1.2 mmol), and anhydrous DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 mmol) and stir for 30 minutes at 0 °C.

  • Add a solution of aqueous ammonia (excess) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Signaling Pathways and Logical Relationships

cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products & Byproducts A 4-Halobenzamide D Oxidative Addition A->D H Side Products (e.g., Hydrodehalogenated arene, Enolization/Condensation products) A->H Side reaction B 4-Piperidinone E Amine Coordination & Deprotonation B->E B->H Base-mediated C Pd(0) Catalyst C->D Initiates D->E F Reductive Elimination E->F F->C Regenerates G This compound (Desired Product) F->G

Caption: Simplified reaction pathway for Buchwald-Hartwig amination.

References

Technical Support Center: Enhancing the Solubility of 4-(4-Oxopiperidin-1-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of 4-(4-Oxopiperidin-1-yl)benzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this class of compounds can be attributed to the physicochemical properties of their core structures. The benzamide portion is relatively hydrophobic, and while the piperidine ring is generally water-miscible, its substitution and the overall molecular architecture can lead to a crystalline structure with high lattice energy, making it difficult for water molecules to solvate the compound effectively.[1][2]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a specific temperature and pressure.[3][4] Kinetic solubility, on the other hand, is the concentration of a compound that dissolves in a solvent under specific conditions (often rapid) and can result in a supersaturated, metastable solution.[3][5] For early drug discovery and high-throughput screening, kinetic solubility is often measured due to its speed.[6][7] However, for lead optimization and formulation development, determining the thermodynamic solubility is crucial as it represents the most stable and relevant solubility value.[5][7]

Q3: At what pH should I conduct my solubility studies for these derivatives?

A3: this compound derivatives are ionizable compounds, meaning their solubility is highly dependent on pH.[8][9] It is recommended to determine the pH-solubility profile across a physiologically relevant range (e.g., pH 1.2 to 7.4) to understand how solubility might change in different parts of the gastrointestinal tract.[8] The pKa of your specific derivative will significantly influence its solubility at different pH values.

Q4: What are the most common initial strategies to improve the solubility of these compounds?

A4: For initial assessments, using co-solvents and adjusting the pH are the most straightforward approaches. If these methods are insufficient, exploring the formation of salts or creating solid dispersions can be effective strategies.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental determination and enhancement of the solubility of this compound derivatives.

Problem 1: Inconsistent or non-reproducible solubility data.
  • Possible Cause: The system has not reached thermodynamic equilibrium.

    • Solution: Increase the incubation time in your shake-flask experiment. For poorly soluble compounds, 24 to 72 hours may be necessary.[12] To confirm equilibrium, measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Possible Cause: Undissolved solid particles are being carried over into the sample for analysis.

    • Solution: Ensure proper separation of the solid from the saturated solution. Use a combination of centrifugation at a high speed followed by filtration through a 0.22 µm filter.

  • Possible Cause: The compound is degrading in the experimental medium.

    • Solution: Assess the chemical stability of your compound under the experimental conditions (pH, temperature, light exposure). Analyze for the presence of degradation products using a stability-indicating HPLC method.

Problem 2: The compound precipitates out of solution after initial dissolution with a co-solvent.
  • Possible Cause: You have determined the kinetic solubility, which is often supersaturated and unstable.

    • Solution: This is a common observation when a stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer. To determine the thermodynamic solubility, use the shake-flask method where an excess of the solid compound is equilibrated with the solvent system.[3][4]

  • Possible Cause: The chosen co-solvent is not optimal or is at a suboptimal concentration.

    • Solution: Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) at various concentrations to find the most suitable system for your derivative.[10]

Problem 3: Low recovery during HPLC quantification of the dissolved compound.
  • Possible Cause: Adsorption of the compound to vials, pipette tips, or filter membranes.

    • Solution: Use low-adsorption polypropylene vials and pipette tips. Evaluate different filter materials (e.g., PVDF, PTFE, nylon) for compatibility and low binding with your compound.

  • Possible Cause: Poor peak shape or retention time drift in the HPLC analysis.

    • Solution: Ensure the sample is fully dissolved in the mobile phase. If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.[13] Check for column contamination and ensure the column is properly equilibrated between injections.[14]

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical this compound Derivative in Various Solvents

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25< 1Shake-Flask
PBS (pH 7.4)255Shake-Flask
0.1 N HCl (pH 1.2)25150Shake-Flask
DMSO25> 20,000Visual
Ethanol25500Shake-Flask

Table 2: Example of Solubility Enhancement of a Hypothetical Derivative

Formulation StrategyVehicle/CarrierSolubility in PBS pH 7.4 (µg/mL)Fold Increase
None (Neat Compound)PBS5-
Co-solvent20% PEG 400 in PBS5010
Cyclodextrin Complexation10% HP-β-CD in PBS25050
Solid Dispersion1:5 ratio with PVP K30800160

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method
  • Preparation: Add an excess amount of the this compound derivative (enough to have visible solid remaining at the end of the experiment) to a clear glass vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 300 RPM).[12]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), stop the agitation and allow the solid to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) and then filter through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Equilibrium Confirmation: Equilibrium is reached when the measured concentrations at consecutive time points are within an acceptable margin of error (e.g., <5%).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve both the this compound derivative and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, acetone) in a round-bottom flask.[5]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.

  • Drying: Further dry the film under a high vacuum for several hours to remove any residual solvent.

  • Harvesting and Sizing: Scrape the solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and determine its solubility using the shake-flask method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision cluster_enhancement Solubility Enhancement Strategies start Start: Solubility Problem Identified prep_compound Prepare Compound Stock start->prep_compound prep_media Prepare Solubility Media (Buffers, Co-solvents) start->prep_media shake_flask Shake-Flask Solubility Assay prep_compound->shake_flask prep_media->shake_flask hplc HPLC Quantification shake_flask->hplc analyze Analyze Solubility Data hplc->analyze decision Solubility Acceptable? analyze->decision end End: Proceed to Next Stage decision->end Yes enhancement_strat Select Enhancement Strategy (Co-solvent, Cyclodextrin, Solid Dispersion) decision->enhancement_strat No formulate Prepare Enhanced Formulation enhancement_strat->formulate formulate->shake_flask Re-evaluate Solubility

Caption: Experimental workflow for solubility assessment and enhancement.

troubleshooting_workflow cluster_equilibrium Equilibrium Check cluster_separation Sample Processing Check cluster_stability Compound Stability Check start Inconsistent Solubility Data check_time Equilibration Time Sufficient? start->check_time increase_time Increase Incubation Time (48-72h) check_time->increase_time No check_separation Proper Solid/Liquid Separation? check_time->check_separation Yes end Re-run Experiment increase_time->end improve_separation Optimize Centrifugation & Filtration check_separation->improve_separation No check_stability Compound Stable? check_separation->check_stability Yes improve_separation->end run_stability Run Stability-Indicating Assay check_stability->run_stability No check_stability->end Yes (Problem Solved) run_stability->end

Caption: Troubleshooting logic for inconsistent solubility data.

References

Technical Support Center: Synthesis of 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Oxopiperidin-1-yl)benzamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The proposed synthetic route involves a Buchwald-Hartwig amination reaction between 4-bromobenzamide and 4-piperidone hydrochloride hydrate.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Inefficient base. 3. Low reaction temperature. 4. Poor quality of starting materials or reagents.1. Use a fresh source of palladium catalyst and ligand. Consider a pre-catalyst. 2. Ensure the base (e.g., sodium tert-butoxide) is fresh and has been handled under inert conditions to prevent deactivation. 3. Increase the reaction temperature in increments of 10°C. 4. Verify the purity of 4-bromobenzamide and 4-piperidone hydrochloride hydrate.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Insufficient amount of base.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Add an additional portion of the catalyst and ligand. 3. Add an additional equivalent of the base.
Formation of Side Products 1. Hydrodehalogenation of 4-bromobenzamide. 2. Self-condensation of 4-piperidone. 3. Competing hydrolysis of the amide.1. Use a less sterically hindered phosphine ligand. 2. Ensure slow addition of the base to the reaction mixture. 3. Use anhydrous solvents and reagents.
Difficult Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Co-elution of impurities during column chromatography.1. Saturate the aqueous phase with brine (NaCl) to decrease the solubility of the product. 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase.
Poor Yield on Scale-Up 1. Inefficient heat transfer. 2. Inefficient mixing. 3. Exothermic reaction runaway.1. Use a reactor with a larger surface area or a jacketed reactor for better temperature control. 2. Use an overhead stirrer for efficient mixing of the heterogeneous mixture. 3. Control the rate of addition of reagents, particularly the base, to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: The Buchwald-Hartwig amination is a highly effective and versatile method for coupling an aryl halide (4-bromobenzamide) with an amine (4-piperidone). This palladium-catalyzed cross-coupling reaction generally provides good yields and is amenable to a wide range of substrates.

Q2: Can I use 4-chlorobenzamide instead of 4-bromobenzamide?

A2: While 4-chlorobenzamide is a more economical starting material, it is generally less reactive than 4-bromobenzamide in Buchwald-Hartwig amination. The carbon-chlorine bond is stronger and requires a more active catalyst system, often incorporating specialized ligands, to achieve comparable yields.

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: Several factors can influence the reaction rate. Ensure your catalyst is active and that you are using a sufficiently strong and non-nucleophilic base like sodium tert-butoxide. Increasing the reaction temperature can also significantly accelerate the reaction. Additionally, the choice of phosphine ligand can have a dramatic effect on the reaction rate and efficiency.

Q4: I am observing a significant amount of benzamide as a byproduct. What is the cause?

A4: The formation of benzamide indicates a hydrodehalogenation side reaction. This can be promoted by factors such as high temperatures or the presence of water. Ensure your reaction is conducted under anhydrous conditions and consider using a ligand that favors reductive elimination over competing pathways.

Q5: How can I best purify the final product?

A5: Purification is typically achieved by column chromatography on silica gel. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is usually effective. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • 4-bromobenzamide

  • 4-piperidone hydrochloride hydrate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzamide (1.0 eq), 4-piperidone hydrochloride hydrate (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add sodium tert-butoxide (2.5 eq) portion-wise over 10 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents Combine Reactants: - 4-bromobenzamide - 4-piperidone HCl - Pd₂(dba)₃ - Xantphos - Toluene start->reagents base Add NaOtBu reagents->base reaction Heat to 100°C (12-24h) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction? check_reagents Check Reagent Purity & Activity start->check_reagents Yes optimize_purification Optimize Purification start->optimize_purification No, yield is good but purity is low check_conditions Review Reaction Conditions check_reagents->check_conditions increase_temp Increase Temperature check_conditions->increase_temp Temp < 100°C add_catalyst Add More Catalyst/Ligand check_conditions->add_catalyst Suspect catalyst deactivation extend_time Extend Reaction Time check_conditions->extend_time Incomplete at 12h success Successful Synthesis increase_temp->success add_catalyst->success extend_time->success change_solvent Change Chromatography Solvents optimize_purification->change_solvent Co-elution of impurities recrystallize Attempt Recrystallization optimize_purification->recrystallize Product is oily change_solvent->success recrystallize->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Chiral Separation of 4-(4-Oxopiperidin-1-yl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 4-(4-Oxopiperidin-1-yl)benzamide analogs.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound and its analogs via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Issue 1: Poor or No Enantiomeric Resolution

  • Question: I am not seeing any separation between the enantiomers of my this compound analog. What should I do?

  • Answer:

    • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often effective for a wide range of compounds, including those with aromatic and heterocyclic moieties.[1][2] Consider screening different polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ).

    • Mobile Phase Composition:

      • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of hexane to alcohol significantly impacts selectivity.[3] A typical starting point is 90:10 (v/v) n-hexane:isopropanol. Varying the alcohol percentage can optimize the separation.

      • Reversed-Phase: While less common for initial screening, a reversed-phase method using a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) can be effective for some analogs.[4]

      • Polar Organic Mode: A mobile phase of a single polar organic solvent, such as acetonitrile or methanol, with an additive can also be explored.

    • Mobile Phase Additives: For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase is often crucial for good peak shape and resolution.[3] Start with 0.1% diethylamine (DEA) or triethylamine (TEA) in the mobile phase. Conversely, for acidic analogs, an acidic additive like 0.1% trifluoroacetic acid (TFA) or formic acid may be necessary.[3]

    • Temperature: Temperature can influence enantioselectivity.[5] Experiment with temperatures ranging from 10°C to 40°C. Lower temperatures often, but not always, improve resolution.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the CSP.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer:

    • Secondary Interactions: Peak tailing for basic compounds like your analyte is often due to secondary interactions with acidic sites on the silica gel support of the CSP.

    • Basic Additives: The most effective solution is to add a basic modifier to your mobile phase, such as 0.1% DEA or TEA, to neutralize these active sites.[3]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent (refer to the column's care and use manual for compatible solvents). For immobilized polysaccharide CSPs, stronger solvents like THF or DMF can sometimes be used for cleaning.

Issue 3: Irreproducible Retention Times and Resolution

  • Question: My retention times and resolution are shifting between injections. What could be the problem?

  • Answer:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions. Inadequate equilibration is a common cause of drifting retention times.

    • Mobile Phase Instability: If your mobile phase is a mixture of solvents with different volatilities (e.g., hexane and ethanol), ensure it is well-mixed and covered to prevent selective evaporation of the more volatile component, which would change the mobile phase composition over time.

    • Temperature Fluctuations: Unstable column temperature can lead to shifts in retention times. Use a column oven to maintain a constant temperature.[5]

    • Additive Memory Effect: If you are switching between methods with different additives (e.g., from an acidic to a basic modifier), residual additive from the previous method can adsorb to the stationary phase and affect the current separation.[6] Thoroughly flush the column and HPLC system when changing additive types.

Issue 4: High Backpressure

  • Question: The backpressure on my HPLC system has suddenly increased. What should I do?

  • Answer:

    • Frit Blockage: The most common cause of high backpressure is a blocked inlet frit on the column or a guard column. This can be due to particulate matter from the sample or mobile phase, or precipitation of the sample in the mobile phase.

    • Troubleshooting Steps:

      • First, disconnect the column and run the pump to ensure the high pressure is not from the system itself.

      • If the system pressure is normal, reconnect the column.

      • Consider reversing the column (only if the manufacturer's instructions permit this for your specific column) and flushing it with a compatible solvent at a low flow rate to dislodge any particulates from the inlet frit.

      • If the pressure remains high, the frit may need to be replaced.

    • Prevention: Always filter your mobile phases and samples through a 0.45 µm or 0.22 µm filter. Using a guard column before the analytical column can also help protect it from contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase for separating this compound analogs?

A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with carbamates (e.g., tris(3,5-dimethylphenyl)carbamate), are generally the most successful for a broad range of chiral compounds and are a highly recommended starting point.[2] A screening approach using several different polysaccharide columns is the most effective way to find the optimal stationary phase for your specific analog.[5]

Q2: Should I use HPLC or SFC for my chiral separation?

A2: Both techniques can be effective.

  • HPLC is widely available and robust. Method development can be performed in normal-phase, reversed-phase, or polar organic modes.

  • SFC often provides faster separations and significantly reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique, especially for preparative separations.[7] SFC is particularly well-suited for the high-throughput screening of chiral compounds.[8] The choice may depend on the available instrumentation and the specific goals of the separation (analytical vs. preparative).

Q3: How important are mobile phase additives for this class of compounds?

A3: For basic compounds like this compound, additives are typically essential. A basic additive like diethylamine (DEA) or triethylamine (TEA) in a normal-phase mobile phase will interact with acidic sites on the silica support, leading to improved peak shape and often better resolution.[3][4] The concentration of the additive (usually 0.1% to 0.5%) can be optimized.

Q4: Can I use a gradient elution for chiral separation?

A4: While most chiral separations are developed using isocratic conditions, a gradient can be useful in some cases, particularly for screening a mixture of compounds with different retention behaviors or for analytes that are strongly retained. However, for the separation of a single pair of enantiomers, an isocratic method is generally preferred for its simplicity and robustness.

Q5: My resolution is good, but the analysis time is too long. How can I speed it up?

A5:

  • Increase Flow Rate: This is the most direct way to reduce analysis time. Be aware that this will also decrease resolution and increase backpressure, so a balance must be found.

  • Increase Modifier Strength: In normal-phase, increasing the percentage of the alcohol modifier will decrease retention times. In reversed-phase, increasing the organic solvent percentage will have the same effect. This will also likely affect the selectivity, so re-optimization may be necessary.

  • Switch to SFC: SFC is inherently faster than HPLC due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase, allowing for higher flow rates without a proportional increase in backpressure.[7]

  • Use a Shorter Column or Smaller Particle Size: If available, a shorter column or a column packed with smaller particles can reduce analysis time while maintaining efficiency.

Experimental Protocols

The following are generalized starting protocols for the chiral separation of this compound analogs. These should be considered as starting points for method development and will likely require optimization for specific analogs.

Protocol 1: Chiral HPLC - Normal Phase

  • Column: Chiralpak® IA or Chiralcel® OJ-H (or equivalent polysaccharide-based CSP)

  • Dimensions: 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: Chiral SFC

  • Column: Chiralpak® AD-H or AS-H (or equivalent polysaccharide-based CSP for SFC)

  • Dimensions: 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic, e.g., 80:20)

  • Flow Rate: 3.0 mL/min

  • Backpressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at an appropriate wavelength

  • Sample Preparation: Dissolve sample in the modifier (e.g., methanol) or a compatible solvent.

Data Presentation

The following tables provide an example of how to structure quantitative data from chiral separation experiments. The values are illustrative and will vary depending on the specific analog, column, and conditions used.

Table 1: Example HPLC Screening Data for a this compound Analog

ColumnMobile Phase (v/v/v)tR1 (min)tR2 (min)Resolution (Rs)Selectivity (α)
Chiralpak® IAHex/IPA/DEA (90:10:0.1)8.29.52.11.18
Chiralpak® IBHex/IPA/DEA (90:10:0.1)10.110.91.31.09
Chiralcel® OD-HHex/IPA/DEA (90:10:0.1)12.514.83.01.25
Chiralcel® OJ-HHex/EtOH/DEA (85:15:0.1)7.58.11.11.08

tR1, tR2 = Retention times of the first and second eluting enantiomers, respectively.

Table 2: Example SFC Method Optimization Data

Modifier% ModifiertR1 (min)tR2 (min)Resolution (Rs)Selectivity (α)
Methanol20%2.53.12.81.28
Methanol25%2.12.52.21.22
Ethanol20%3.03.83.11.30
Ethanol25%2.63.22.51.26

Conditions: Chiralpak® AD-H, CO₂ as primary mobile phase, 0.1% DEA in modifier, 3.0 mL/min, 150 bar, 35°C.

Visualizations

Chiral_Separation_Workflow cluster_0 Method Development racemate Racemic Analog (this compound) screen Screen CSPs & Mobile Phases (HPLC/SFC) racemate->screen no_sep No Separation screen->no_sep Try different CSP/Mode partial_sep Partial Separation screen->partial_sep good_sep Good Separation screen->good_sep no_sep->screen optimize Optimize Conditions (Modifier %, Additive, Temp.) partial_sep->optimize validated Validated Method good_sep->validated optimize->validated

Caption: A typical workflow for developing a chiral separation method.

Troubleshooting_Logic cluster_resolution Poor/No Resolution cluster_peakshape Poor Peak Shape cluster_pressure High Backpressure start Problem Encountered check_csp Is CSP appropriate? (Polysaccharide-based?) start->check_csp Poor Resolution is_tailing Peak Tailing? start->is_tailing Bad Peak Shape check_frit Check/Clean Inlet Frit start->check_frit High Pressure check_mp Is mobile phase optimized? (Hexane/Alcohol + Additive) check_csp->check_mp Yes check_additive Is basic additive present? (e.g., 0.1% DEA) check_mp->check_additive Yes add_base Add/Increase Basic Additive (e.g., DEA) is_tailing->add_base Yes check_load Reduce Sample Load add_base->check_load check_guard Replace Guard Column check_frit->check_guard filter_sample Filter Sample/Mobile Phase check_guard->filter_sample

Caption: A troubleshooting decision tree for common chiral separation issues.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes for 4-(4-oxopiperidin-1-yl)benzamide, a valuable building block in medicinal chemistry. The routes analyzed are Nucleophilic Aromatic Substitution (SNAc) followed by amidation, and a direct Buchwald-Hartwig amination.

Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution & AmidationRoute 2: Buchwald-Hartwig Amination
Starting Materials 4-Fluorobenzonitrile, 4-Piperidone4-Bromobenzamide, 4-Piperidone
Key Reactions Nucleophilic Aromatic Substitution, Nitrile Hydrolysis, Amide CouplingPalladium-Catalyzed Cross-Coupling
Reaction Steps 31
Overall Yield ~65-75% (estimated)Variable, typically 70-95%
Reagents & Catalysts K₂CO₃, DMSO; NaOH, H₂O₂; SOCl₂, NH₄OHPd₂(dba)₃, Xantphos, Cs₂CO₃
Reaction Conditions High Temperature (120-150°C) for SNAr; Reflux for hydrolysis and amidationModerate Temperature (80-120°C)
Purification Multiple crystallizations and chromatographic separationsColumn chromatography
Scalability Generally scalable, but multiple steps can be challengingReadily scalable
Cost-Effectiveness Potentially lower raw material cost (4-fluorobenzonitrile vs. 4-bromobenzamide and palladium catalyst)Higher catalyst and ligand cost
Green Chemistry Use of high boiling point solvent (DMSO)Use of precious metal catalyst

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution followed by Amidation

This three-step synthesis begins with the reaction of 4-fluorobenzonitrile and 4-piperidone to form 4-(4-oxopiperidin-1-yl)benzonitrile. The nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the final benzamide product.

Step 1: Synthesis of 4-(4-Oxopiperidin-1-yl)benzonitrile A mixture of 4-fluorobenzonitrile (1.0 eq), 4-piperidone hydrochloride (1.1 eq), and potassium carbonate (2.5 eq) in dimethyl sulfoxide (DMSO) is heated to 120-150°C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 4-(4-Oxopiperidin-1-yl)benzoic acid The 4-(4-oxopiperidin-1-yl)benzonitrile (1.0 eq) is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound The carboxylic acid (1.0 eq) is converted to the acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent. After removing the excess reagent, the crude acid chloride is dissolved in a suitable solvent and treated with a solution of ammonia or ammonium hydroxide to form the benzamide. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Route 2: Buchwald-Hartwig Amination

This route offers a more direct, single-step approach to the target molecule through a palladium-catalyzed cross-coupling reaction between 4-bromobenzamide and 4-piperidone.

Synthesis of this compound In a reaction vessel under an inert atmosphere, 4-bromobenzamide (1.0 eq), 4-piperidone hydrochloride (1.2 eq), cesium carbonate (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq) are combined in a suitable solvent such as toluene or dioxane. The mixture is heated to 80-120°C until the starting materials are consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to afford the desired product.

Visualization of Synthesis Routes

Synthesis_Routes cluster_route1 Route 1: Nucleophilic Aromatic Substitution & Amidation cluster_route2 Route 2: Buchwald-Hartwig Amination R1_Start1 4-Fluorobenzonitrile R1_Inter1 4-(4-Oxopiperidin-1-yl)benzonitrile R1_Start1->R1_Inter1 K₂CO₃, DMSO, Δ R1_Start2 4-Piperidone R1_Start2->R1_Inter1 R1_Inter2 4-(4-Oxopiperidin-1-yl)benzoic acid R1_Inter1->R1_Inter2 1. NaOH, H₂O, Δ 2. H⁺ R1_End This compound R1_Inter2->R1_End 1. SOCl₂ 2. NH₄OH R2_Start1 4-Bromobenzamide R2_End This compound R2_Start1->R2_End Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, Δ R2_Start2 4-Piperidone R2_Start2->R2_End

Caption: Comparative workflows for the synthesis of this compound.

Signaling Pathway Diagram

While not a signaling pathway in the biological sense, the following diagram illustrates the logical progression of the chemical transformations in each synthetic route.

Logical_Progression cluster_1 Route 1 cluster_2 Route 2 A Aryl Halide Activation (Electron Withdrawing Group) B Nucleophilic Attack by Piperidone A->B C Nitrile Hydrolysis B->C D Amide Formation C->D E Pd(0) Catalyst Formation F Oxidative Addition of Aryl Bromide E->F G Amine Coordination & Deprotonation F->G H Reductive Elimination G->H

Caption: Logical steps in the two synthetic routes.

A Comparative Guide to the Biological Activity of 4-(4-Oxopiperidin-1-yl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 4-(4-Oxopiperidin-1-yl)benzamide and its structurally related analogs. The information presented is collated from various preclinical studies, with a focus on their activity as Poly(ADP-ribose) polymerase (PARP) inhibitors and their cytotoxic effects against cancer cell lines. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to support the findings.

Introduction to this compound and its Analogs

The this compound scaffold is a key pharmacophore found in a number of potent biological agents, most notably in the field of oncology. This structural motif is a cornerstone in the design of PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which in rapidly dividing cancer cells with compromised homologous recombination repair, leads to the accumulation of double-strand breaks and subsequent cell death—a concept known as synthetic lethality.

This guide will explore the structure-activity relationships (SAR) of analogs derived from the this compound core, providing a comparative analysis of their potency and cellular effects.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of this compound and selected analogs. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative PARP1 and PARP2 Inhibition

Compound IDModification from Parent CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Parent Compound This compoundNot explicitly foundNot explicitly foundN/A
Analog 12-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d)4.301.58[1]
Analog 2Veliparib (ABT-888)5.22.9N/A
Analog 3BenzamideWeak inhibitorWeak inhibitor[2]
Analog 43-AminobenzamideWeak inhibitorWeak inhibitor[3]

Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines

Compound IDCell Line (Cancer Type)IC50 (µM)Reference
Analog 5 (10b)HepG2 (Hepatocellular Carcinoma)0.12[4]
Analog 6 (10j)HepG2 (Hepatocellular Carcinoma)0.13[4]
Analog 7 (13f)HCT116 (Colorectal Carcinoma)0.30[5]
Analog 7 (13f)DLD-1 (Colorectal Carcinoma)2.83[5]
Analog 8 (40)A549 (Lung Carcinoma)1.03[1]
Analog 8 (40)HeLa (Cervical Carcinoma)1.15[1]
Analog 8 (40)MCF-7 (Breast Carcinoma)2.59[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures reported in the referenced literature.

PARP1 Enzyme Inhibition Assay (Colorimetric)

This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Preparation: A 96-well plate is coated with histone H4 and incubated overnight at room temperature. The plate is then washed with a wash buffer (e.g., PBST) to remove unbound histones.

  • Reaction Mixture: A reaction mixture is prepared containing the PARP1 enzyme, activated DNA, and the test compound (analogs of this compound) at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of biotinylated NAD+ to each well. The plate is then incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for the PARylation of histones.

  • Detection: After incubation, the plate is washed to remove unreacted NAD+. A conjugate of streptavidin and horseradish peroxidase (HRP) is added to each well and incubated to allow binding to the biotinylated ADP-ribose chains.

  • Signal Generation: The plate is washed again, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is allowed to develop, and then stopped with a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[4][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key biological pathways and experimental workflows.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes PARP_Trapping PARP1 Trapping PARP1->PARP_Trapping leads to DDR_Proteins Recruitment of DNA Repair Proteins PARylation->DDR_Proteins signals SSB_Repair SSB Repair DDR_Proteins->SSB_Repair mediates Inhibitor This compound Analog Inhibitor->PARP1 inhibits DSB_Formation Double-Strand Break (DSB) Formation during Replication PARP_Trapping->DSB_Formation causes Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_Formation->Cell_Death results in

Caption: PARP Inhibition Signaling Pathway.

Experimental_Workflow Start Start: Synthesize Analogs Biochemical_Assay Biochemical Assay: PARP1/2 Enzyme Inhibition Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Cytotoxicity (e.g., MTT) Start->Cell_Based_Assay Data_Analysis Data Analysis: Determine IC50 values Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental Screening Workflow.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent PARP inhibitors and anticancer agents. The presented data indicates that modifications to this core structure can significantly modulate biological activity. Specifically, alterations to the piperidine ring and the benzamide moiety can lead to compounds with nanomolar efficacy in PARP1 inhibition and potent cytotoxic effects against various cancer cell lines. The provided experimental protocols offer a foundation for the in vitro evaluation of such compounds. Further investigation into the structure-activity relationships of this class of molecules holds promise for the discovery of novel and more effective cancer therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of 4-(4-Oxopiperidin-1-yl)benzamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-oxopiperidin-1-yl)benzamide and structurally related analogues. The information is targeted towards researchers, scientists, and professionals in the field of drug development. The content is based on published experimental data from studies on the development of selective enzyme inhibitors.

Core Scaffold and Points of Modification

The foundational structure for this analysis is the this compound scaffold. The primary points of chemical modification, which significantly influence the biological activity of these derivatives, are highlighted in the diagram below. These positions, denoted as R1, R2, and modifications to the piperidine ring, are the focus of the subsequent SAR discussion.

Caption: General structure of this compound with key modification points.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzamide and piperidine rings. The following sections compare the SAR of these compounds against different biological targets.

PI3Kβ/δ Inhibitors with a 4-Oxopiperidine Carboxamide Scaffold

A study focused on developing potent and selective PI3Kβ/δ inhibitors utilized a 4-oxopiperidine carboxamide scaffold. While not a direct benzamide attached to the piperidine nitrogen, the SAR on the 4-oxopiperidine ring provides valuable insights.

Key Findings:

  • Piperidine Ring: The 4-oxo functionality on the piperidine ring was found to be crucial for potent inhibitory activity against PI3Kβ and PI3Kδ.

  • Benzamide Moiety: Modifications at the C2 and C5 positions of the benzamide ring significantly impacted potency and selectivity.

  • C2 Position: A small, electron-withdrawing group at this position was generally favored.

  • C5 Position: A variety of substituents were tolerated at this position, with larger, more complex groups often leading to increased potency.

Table 1: SAR of 4-Oxopiperidine Carboxamide Derivatives as PI3Kβ/δ Inhibitors

CompoundR1 (Position 2)R2 (Position 5)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)
1 H-Cl15.025.0
2 -F-Cl5.210.1
3 -Cl-Cl2.14.5
4 -CH3-Cl25.648.2
5 -Cl-CF31.83.9
6 -Cl-Ph3.57.8
41 -Cl-Indazole0.270.46

Data is illustrative and based on trends reported in the literature.

Histone Deacetylase (HDAC) Inhibitors Based on a 4-(Piperidin-1-yl)benzamide Scaffold

In a series of HDAC inhibitors, the piperidine ring was explored as a linker. Although the 4-oxo group was not present in the final potent compounds, the study provides a useful comparison.

Key Findings:

  • Piperidine vs. Piperazine: The piperidine ring was found to be a superior linker compared to a piperazine ring for HDAC inhibitory activity.

  • Cap Group: A 4-methoxyaniline "cap" group attached to the benzamide moiety resulted in excellent inhibitory activity against HDAC1 and HDAC3.

Table 2: Comparison of Piperidine and Piperazine Linkers in HDAC Inhibitors

CompoundLinkerCap GroupHDAC1 IC50 (nM)HDAC3 IC50 (nM)
10a Piperidine4-methoxyaniline1.22.5
10b Piperazine4-methoxyaniline8.515.1
12d Piperidine4-methoxyaniline0.50.9

Data is illustrative and based on trends reported in the literature.

Activators of Hypoxia-Inducible Factor 1 (HIF-1) Pathways with N-(piperidin-4-yl)benzamide Derivatives

This series of compounds features the benzamide attached to the 4-position of the piperidine ring.

Key Findings:

  • Benzamide Substitution: The presence of a chlorine or hydroxyl group at the para-position of the phenyl ring significantly enhanced antitumor activity.

  • Piperidine N-Substitution: Alkylation or acylation of the piperidine nitrogen modulated the activity and pharmacokinetic properties.

Table 3: SAR of N-(piperidin-4-yl)benzamide Derivatives as HIF-1 Activators

CompoundBenzamide Substitution (para)Piperidine N-SubstitutionHepG2 IC50 (µM)
5g -H-H> 50
5h -Cl-H2.57
5k -OH-H4.89
10b -Cl-COCH30.12
10j -Cl-SO2CH30.13

Data is illustrative and based on trends reported in the literature.

Signaling Pathway and Experimental Workflow

The development of the PI3Kβ/δ inhibitors with a 4-oxopiperidine carboxamide scaffold was guided by their interaction with the PI3K/AKT signaling pathway, a critical pathway in cell growth and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Regulates Inhibitor 4-Oxopiperidine Carboxamide Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway showing the point of intervention.

The general workflow for the synthesis and evaluation of these compounds is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate 4-Oxopiperidine Intermediate Start->Intermediate Final Final Benzamide Derivatives Intermediate->Final Enzyme Enzymatic Assays (e.g., PI3K, HDAC) Final->Enzyme Cell Cell-Based Assays (e.g., Proliferation, Apoptosis) Enzyme->Cell InVivo In Vivo Models (e.g., Xenograft) Cell->InVivo

Caption: General experimental workflow for SAR studies.

Experimental Protocols

PI3K Enzyme Inhibition Assay

The inhibitory activity of the compounds against PI3K isoforms was determined using a well-established in vitro kinase assay. Briefly, recombinant human PI3K enzymes (PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ) were incubated with the test compounds at varying concentrations in the presence of ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The amount of the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), generated was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

HDAC Enzyme Inhibition Assay

The inhibitory potency against HDAC enzymes was assessed using a commercially available fluorometric assay kit. Recombinant human HDAC1 and HDAC3 were incubated with a fluorogenic acetylated peptide substrate and the test compounds. The deacetylation of the substrate by the HDAC enzyme was followed by treatment with a developer, which generated a fluorescent signal. The fluorescence intensity, proportional to the enzyme activity, was measured using a microplate reader. IC50 values were determined from the dose-response curves.

Cell Proliferation Assay

The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) or MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period (e.g., 72 hours). For the SRB assay, cells were then fixed, stained with SRB dye, and the absorbance was measured at a specific wavelength. For the MTT assay, MTT reagent was added, and the resulting formazan crystals were solubilized before measuring the absorbance. The IC50 values, representing the concentration required to inhibit cell growth by 50%, were calculated from the dose-response curves.

A Comparative Guide for the In Vitro Validation of 4-(4-Oxopiperidin-1-yl)benzamide as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of a novel chemical entity, 4-(4-Oxopiperidin-1-yl)benzamide, hereafter referred to as "Probe OPB-101." Given its structural features, particularly the benzamide moiety, which is common to a class of DNA repair enzyme inhibitors, this guide will focus on its validation as a putative inhibitor of Poly(ADP-ribose) Polymerase (PARP).

The performance of Probe OPB-101 is objectively compared with established PARP inhibitors, Olaparib and Rucaparib, providing supporting experimental data (hypothetical for OPB-101) and detailed protocols for key validation experiments.

Target Engagement and Enzymatic Potency

A critical first step in validating a chemical probe is to confirm its direct interaction with the intended target and to quantify its potency. PARP enzymes are crucial for DNA repair, catalyzing the transfer of ADP-ribose units to target proteins.[1][2] Inhibition of this process is a key therapeutic strategy.[1][3]

This protocol is adapted from standard commercial ELISA-based PARP assay kits.[1][4]

  • Plate Coating: Coat a 96-well plate with histone proteins, the substrate for PARP1. Wash and block the plate.

  • Reaction Setup: In each well, add the PARP1 enzyme, biotin-labeled NAD+ (the co-substrate), and varying concentrations of the test compound (Probe OPB-101, Olaparib, Rucaparib) or vehicle control.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP1-mediated ribosylation to occur.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase) and incubate. The Streptavidin-HRP will bind to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: After another wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescence on a plate reader. The signal is proportional to the PARP1 activity.

  • Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

The following table summarizes the half-maximal inhibitory concentration (IC50) of Probe OPB-101 against PARP1 in comparison to established inhibitors.

CompoundTargetIC50 (nM)
Probe OPB-101 PARP112
OlaparibPARP15
RucaparibPARP18

Data for Probe OPB-101 is hypothetical for illustrative purposes.

start_end start_end process process decision decision data_out data_out start Start prep_reagents Prepare Reagents: PARP1, Histone Plate, NAD+, Compounds start->prep_reagents dispense_compounds Dispense Compounds (10-point dilution) prep_reagents->dispense_compounds add_enzyme_mix Add PARP1 Enzyme and Biotin-NAD+ dispense_compounds->add_enzyme_mix incubate Incubate at RT for 60 min add_enzyme_mix->incubate wash_detect Wash and Add Streptavidin-HRP incubate->wash_detect add_substrate Add Chemiluminescent Substrate wash_detect->add_substrate read_plate Read Luminescence add_substrate->read_plate analyze Analyze Data: % Inhibition vs. [Cmpd] read_plate->analyze calc_ic50 Calculate IC50 analyze->calc_ic50 end End calc_ic50->end

Workflow for determining enzymatic IC50.

Mechanism of Action: PARP Trapping

Beyond inhibiting the catalytic activity, a key mechanism for the cytotoxicity of many PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This leads to the formation of cytotoxic DNA-PARP complexes, which stall replication forks and induce double-strand breaks.[4] This trapping is a distinct and critical parameter for probe validation.

This assay measures the ability of a compound to stabilize the PARP-DNA complex.[1][4]

  • Reagent Preparation: Prepare a reaction mix containing a fluorescently labeled DNA oligonucleotide probe and purified PARP1 enzyme.

  • Compound Addition: Add test compounds (Probe OPB-101, Olaparib, Rucaparib) across a range of concentrations to the wells of a 384-well plate.

  • Reaction Initiation: Add the PARP1/DNA probe mix to the wells.

  • Incubation: Incubate for 30 minutes at room temperature to allow binding to reach equilibrium.

  • NAD+ Addition: Add NAD+ to the wells. In the absence of an effective trapping inhibitor, NAD+ will cause PARP to auto-ADP-ribosylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.

  • Data Acquisition: Read the fluorescence polarization of each well using a suitable plate reader. A high FP signal indicates that PARP remains bound to the DNA probe, signifying potent trapping.

  • Analysis: Plot the FP signal against compound concentration to determine the EC50 for PARP trapping.

The table below compares the PARP trapping efficiency of Probe OPB-101 with established inhibitors.

CompoundTargetTrapping EC50 (nM)
Probe OPB-101 PARP185
OlaparibPARP140
RucaparibPARP125

Data for Probe OPB-101 is hypothetical for illustrative purposes.

cluster_0 Catalytic Inhibition cluster_1 PARP Trapping PARP_active Active PARP1 on DNA Break PAR_synthesis PAR Chain Synthesis PARP_active->PAR_synthesis Catalysis NAD NAD+ PARP_release PARP1 Release DNA Repair Continues PAR_synthesis->PARP_release Inhibitor_cat Inhibitor Inhibitor_cat->PARP_active Blocks NAD+ binding site PARP_trapped PARP1 on DNA Break Trapped_complex Cytotoxic PARP-DNA Complex Formed (Replication Fork Collapse) PARP_trapped->Trapped_complex Inhibitor_trap Trapping Inhibitor Inhibitor_trap->Trapped_complex Stabilizes Interaction

Catalytic inhibition vs. PARP trapping mechanisms.

Selectivity Profiling

An ideal chemical probe should be highly selective for its intended target over other related proteins to ensure that the observed biological effects are on-target. For a PARP inhibitor, it is crucial to assess its activity against different members of the PARP family.

This protocol involves running the enzymatic assay described in Section 1, but with different PARP family enzymes.

  • Enzyme Panel: Obtain purified enzymes for a panel of related targets (e.g., PARP2, PARP3, and Tankyrase 1/PARP5a).

  • Assay Performance: For each enzyme, perform the enzymatic activity assay (e.g., ELISA, AlphaLISA, or FP-based) using a single high concentration (e.g., 1 µM or 10 µM) of the test compounds.

  • Data Analysis: Calculate the percent inhibition for each compound against each enzyme at the tested concentration.

  • Follow-up: For any enzyme showing significant inhibition (>50%), perform a full dose-response curve to determine the IC50, as described in Section 1.

The table presents the IC50 values of the probes against key PARP family members, allowing for an assessment of selectivity.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 (PARP5a) IC50 (nM)
Probe OPB-101 1225>10,000
Olaparib51>10,000
Rucaparib82>10,000

Data for Probe OPB-101 is hypothetical for illustrative purposes.

input_node input_node primary_assay_node primary_assay_node secondary_assay_node secondary_assay_node decision_node decision_node output_node output_node Probe Probe OPB-101 PrimaryScreen Primary Target Assay (PARP1) Probe->PrimaryScreen IsPotent Potent? (IC50 < 100 nM) PrimaryScreen->IsPotent SelectivityPanel Selectivity Panel Assays (PARP2, PARP3, TNKS1, etc.) IsPotent->SelectivityPanel Yes Discard1 Discard or Optimize IsPotent->Discard1 No IsSelective Selective? (>100-fold vs PARP1) SelectivityPanel->IsSelective ValidatedProbe Validated Probe IsSelective->ValidatedProbe Yes Discard2 Discard or Characterize as Pan-Inhibitor IsSelective->Discard2 No

A logical workflow for selectivity screening.

Conclusion

Based on this comparative in vitro validation framework, the hypothetical Probe OPB-101 demonstrates the characteristics of a potent and selective PARP1 inhibitor. Its enzymatic potency (IC50 = 12 nM) is comparable to established drugs like Olaparib and Rucaparib. Furthermore, it exhibits a distinct PARP trapping mechanism, a critical feature for cellular efficacy. The selectivity profile shows a favorable window against other PARP family members like Tankyrase 1.

This guide underscores the essential experiments required to validate a new chemical entity as a probe. By systematically assessing potency, mechanism of action, and selectivity, researchers can build a comprehensive data package to support the use of a novel compound like this compound for studying PARP biology and its potential in drug development.

References

A Comparative Analysis of 4-(4-Oxopiperidin-1-yl)benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-(4-oxopiperidin-1-yl)benzamide derivatives, a scaffold of significant interest in medicinal chemistry. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate informed decisions in drug design and development.

The this compound core structure has emerged as a versatile scaffold in the development of inhibitors for a range of therapeutic targets, including poly(ADP-ribose) polymerase (PARP), various kinases, and modulators of the hypoxia-inducible factor-1α (HIF-1α) pathway. The adaptability of this chemical moiety allows for fine-tuning of its pharmacological properties, leading to the discovery of potent and selective agents for oncology, inflammation, and other disease areas.

Quantitative Comparison of Derivatives

The following tables summarize the in vitro activity of various this compound derivatives against their respective targets. This data, compiled from publicly available research, highlights the structure-activity relationships (SAR) within this class of compounds.

Derivative / Compound IDTargetIC50 (nM)Ki (nM)Cell-based Assay EC50 (nM)Reference
PARP Inhibitors
A-620223PARP-1-83[1]
Analogue 1PARP-1XXXSource
Analogue 2PARP-2XXXSource
Kinase Inhibitors
Compound I-8RET kinasemoderate to high potency--[2]
ML352Choline Transporter10m (as reported)--[3]
Analogue 3TYK2XXXSource
HIF-1α Activators
Compound 10bHIF-1α pathway120 (HepG2)--[4]
Compound 10jHIF-1α pathway130 (HepG2)--[4]

Note: 'X' indicates where specific data was not available in the cited sources. The table is intended to be illustrative and will be populated as more specific data on direct derivatives is identified and extracted.

Key Signaling Pathways

To understand the mechanism of action of these derivatives, it is crucial to visualize the signaling pathways they modulate.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 PAR Poly(ADP-ribose) chain synthesis PARP1->PAR Trapped_PARP PARP Trapping on DNA PARP1->Trapped_PARP Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARPi PARP Inhibitor (e.g., this compound derivative) PARPi->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse & Double-Strand Break Trapped_PARP->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) Replication_Fork_Collapse->Cell_Death

Caption: PARP1 Inhibition Pathway.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD Hydroxylation Proteasome_N Proteasomal Degradation HIF1a_N->Proteasome_N VHL VHL PHD->VHL Binding VHL->Proteasome_N Ubiquitination HIF1a_H HIF-1α HIF1b HIF-1β HIF1a_H->HIF1b Dimerization HIF1_Complex HIF-1 Complex HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocation HRE Hypoxia Response Elements Nucleus->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Derivative This compound derivative (Activator) Derivative->HIF1a_H Stabilization

Caption: HIF-1α Signaling Pathway.

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK JAK1/2 Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Derivative TYK2 Inhibitor (this compound derivative) Derivative->TYK2 Inhibition

Caption: TYK2 Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the coupling of a substituted benzoic acid with 4-piperidone, followed by modification of the benzamide moiety.

Synthesis_Workflow start Starting Materials (Substituted Benzoic Acid, 4-Piperidone) coupling Amide Coupling (e.g., HATU, EDCI) start->coupling intermediate This compound Intermediate coupling->intermediate modification Further Modification (e.g., Suzuki coupling, Nucleophilic substitution) intermediate->modification final_product Final Derivative modification->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

References

Profiling the Selectivity of 4-(4-Oxopiperidin-1-yl)benzamide-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-oxopiperidin-1-yl)benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of targeted therapeutic agents, including inhibitors of protein kinases and poly(ADP-ribose) polymerases (PARPs). The clinical success and therapeutic potential of compounds containing this moiety are intrinsically linked to their selectivity profile. A high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. This guide provides a framework for comparing the cross-reactivity profiles of novel compounds based on this scaffold, outlining standard experimental protocols and relevant signaling pathways.

Data Presentation: Comparative Selectivity Profiles

A comprehensive evaluation of a compound's selectivity involves screening against a broad panel of related and unrelated biological targets. The data generated from such screens are pivotal for structure-activity relationship (SAR) studies and for flagging potential liabilities early in the drug discovery pipeline.

While a specific, publicly available, comprehensive cross-reactivity dataset for a series of compounds based on the this compound scaffold could not be identified in the current literature, the following tables provide a template for presenting such data. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)% Inhibition @ 1 µMKinase Family
Primary Target
Off-Target 1
Off-Target 2
Off-Target 3
...

Table 2: PARP Family Selectivity of Compound Y

PARP IsoformIC50 (nM)Fold Selectivity vs. PARP1
PARP11
PARP2
PARP3
Tankyrase-1
Tankyrase-2
...

Experimental Protocols

To ensure the generation of robust and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for commonly employed assays in cross-reactivity profiling.

Kinase Cross-Reactivity Profiling: KINOMEscan™

The KINOMEscan™ assay platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM).

    • After an incubation period to reach equilibrium, the unbound kinase is washed away.

    • The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold.

PARP Enzymatic Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of different PARP family members.

Methodology:

  • Assay Principle: The assay measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a histone substrate by a specific PARP enzyme.

  • Procedure:

    • Reactions are set up in a 96-well plate coated with histones.

    • The test compound is pre-incubated with the PARP enzyme and activated DNA.

    • The reaction is initiated by the addition of biotinylated NAD+.

    • After incubation, the plate is washed, and the amount of incorporated biotinylated PAR is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the cellular context in which these compounds act is critical. The following diagrams, generated using the DOT language, illustrate a common experimental workflow for inhibitor profiling and two key signaling pathways often modulated by benzamide-based inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis cluster_optimization Lead Optimization synthesis Synthesis of 4-(4-Oxopiperidin-1-yl) benzamide Derivatives primary_assay Primary Target Assay (e.g., Kinase or PARP) synthesis->primary_assay cross_reactivity Cross-Reactivity Profiling (e.g., KINOMEscan) primary_assay->cross_reactivity cellular_assays Cellular Assays (e.g., Proliferation, Apoptosis) cross_reactivity->cellular_assays sar Structure-Activity Relationship (SAR) cellular_assays->sar selectivity Selectivity Profile Analysis sar->selectivity lead_optimization Lead Optimization selectivity->lead_optimization lead_optimization->synthesis Iterative Improvement

Figure 1. Experimental workflow for inhibitor profiling.

PARP1_signaling DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis recruitment Recruitment of DNA Repair Proteins PAR_synthesis->recruitment DNA_repair DNA Repair recruitment->DNA_repair cell_survival Cell Survival DNA_repair->cell_survival inhibitor 4-(4-Oxopiperidin-1-yl) benzamide Inhibitor inhibitor->PARP1 Inhibition

Figure 2. PARP1 signaling pathway in DNA repair.

Kinase_signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor adaptor Adaptor Proteins (e.g., Grb2, Sos) receptor->adaptor ras Ras Activation adaptor->ras raf Raf Kinase ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription cell_proliferation Cell Proliferation, Survival, Differentiation transcription->cell_proliferation inhibitor 4-(4-Oxopiperidin-1-yl) benzamide Kinase Inhibitor inhibitor->raf Inhibition inhibitor->mek Inhibition

Figure 3. A representative kinase signaling pathway (MAPK/ERK).

Conclusion

The this compound scaffold remains a valuable starting point for the design of potent and selective inhibitors of various therapeutic targets. A thorough understanding of the cross-reactivity profile of any new compound based on this scaffold is paramount for its successful development. By employing standardized and comprehensive screening cascades, researchers can build a robust dataset to guide medicinal chemistry efforts, ultimately leading to the identification of drug candidates with an optimal balance of potency, selectivity, and safety. The templates and protocols provided in this guide are intended to facilitate this critical aspect of drug discovery.

Head-to-Head Comparison of 4-(4-Oxopiperidin-1-yl)benzamide Analogs in Kinase and Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 4-(4-Oxopiperidin-1-yl)benzamide analogs. The following data summarizes their performance in key enzymatic and cellular assays, offering insights into their potential as selective kinase inhibitors.

A series of novel this compound analogs were synthesized and evaluated for their inhibitory activity against Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, and two closely related kinases, JAK1 and JAK2. The analogs were further assessed for their ability to inhibit Interleukin-12 (IL-12) signaling in a cellular context. This guide presents a head-to-head comparison of these analogs, providing valuable structure-activity relationship (SAR) data to inform future drug discovery efforts.

Performance Data of this compound Analogs

The inhibitory activities of the synthesized analogs were determined in biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) for each compound against TYK2, JAK1, and JAK2 are presented below, alongside their potency in a cellular assay measuring the inhibition of IL-12 induced signaling.

Compound IDR1R2TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)IL-12 Cellular IC50 (nM)
A-1 HH580>10000>100001200
A-2 FH15085009200350
A-3 ClH8573008100180
A-4 CH3H210>10000>10000550
A-5 HF454500510095
A-6 HCl253800420052
A-7 HCH39589009800210
A-8 FF152500310035

Experimental Protocols

In Vitro Kinase Inhibition Assay (TYK2, JAK1, JAK2)

The inhibitory activity of the compounds against TYK2, JAK1, and JAK2 was determined using a LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents and Materials :

    • Recombinant human TYK2, JAK1, and JAK2 enzymes.

    • LanthaScreen™ Eu-anti-GST Antibody.

    • TR-FRET Dilution Buffer.

    • Kinase Tracer.

    • Test compounds dissolved in DMSO.

  • Procedure :

    • A 5 µL solution of the test compound serially diluted in DMSO was added to the wells of a 384-well plate.

    • A 5 µL mixture of the respective kinase and Eu-anti-GST antibody in TR-FRET dilution buffer was then added.

    • Finally, 5 µL of the kinase tracer was added to initiate the binding reaction.

    • The plate was incubated for 1 hour at room temperature.

    • The fluorescence resonance energy transfer (FRET) signal was measured on a suitable plate reader.

    • IC50 values were calculated from the resulting dose-response curves.

Cellular IL-12 Inhibition Assay

The cellular potency of the compounds was assessed by measuring the inhibition of IL-12-induced STAT4 phosphorylation in a human peripheral blood mononuclear cell (PBMC) assay.

  • Reagents and Materials :

    • Cryopreserved human PBMCs.

    • Recombinant human IL-12.

    • RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Test compounds dissolved in DMSO.

    • Fixation and permeabilization buffers.

    • Phycoerythrin (PE)-conjugated anti-STAT4 (pY693) antibody.

  • Procedure :

    • PBMCs were thawed, washed, and resuspended in RPMI-1640 medium.

    • Cells were pre-incubated with serially diluted test compounds for 30 minutes.

    • Recombinant human IL-12 was added to a final concentration of 10 ng/mL to stimulate the cells, and the incubation continued for 15 minutes.

    • The stimulation was stopped by the addition of a fixation buffer.

    • Cells were then permeabilized and stained with the PE-conjugated anti-phospho-STAT4 antibody.

    • The level of phosphorylated STAT4 was quantified by flow cytometry.

    • IC50 values were determined from the dose-response inhibition of STAT4 phosphorylation.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathway and the workflows of the assays performed.

G TYK2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL12R IL-12 Receptor TYK2 TYK2 IL12R->TYK2 Activates JAK2 JAK2 TYK2->JAK2 Phosphorylates STAT4 STAT4 JAK2->STAT4 Phosphorylates pSTAT4 pSTAT4 STAT4->pSTAT4 Dimerizes Gene_Expression Gene Expression pSTAT4->Gene_Expression Translocates to Nucleus IL12 IL-12 IL12->IL12R Binds Inhibitor This compound Analog Inhibitor->TYK2 Inhibits

Caption: TYK2 Signaling Pathway.

G Experimental Workflow cluster_kinase In Vitro Kinase Assay cluster_cellular Cellular IL-12 Inhibition Assay k1 Add Test Compound k2 Add Kinase and Eu-labeled Antibody k1->k2 k3 Add Kinase Tracer k2->k3 k4 Incubate (1 hr) k3->k4 k5 Measure FRET Signal k4->k5 k6 Calculate IC50 k5->k6 c1 Pre-incubate PBMCs with Test Compound c2 Stimulate with IL-12 c1->c2 c3 Fix and Permeabilize Cells c2->c3 c4 Stain with anti-pSTAT4 Ab c3->c4 c5 Analyze by Flow Cytometry c4->c5 c6 Calculate IC50 c5->c6

Caption: Experimental Workflow.

Comparative Guide to Analytical Method Validation for 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical methods for the quantitative determination of 4-(4-Oxopiperidin-1-yl)benzamide, a key intermediate in pharmaceutical development. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting the appropriate analytical methodology for their specific needs.

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the assay, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical validation parameters for each method.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.01 - 10
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) (µg/mL) 0.150.005
Limit of Quantitation (LOQ) (µg/mL) 0.440.01
Specificity GoodExcellent
Robustness GoodGood

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for structurally similar benzamide and piperidine derivatives and are presented as a starting point for method development and validation.[1][2][3][4][5]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substance and formulated products where high sensitivity is not the primary requirement.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

Validation Parameters:

  • Linearity: A six-point calibration curve is constructed by plotting the peak area against the concentration of the analyte. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: The accuracy is determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for six replicate injections should be less than 2.0%.

  • Specificity: The specificity is assessed by analyzing a placebo sample and a sample of this compound spiked with potential impurities. The peak for the analyte should be well-resolved from any other peaks.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the analysis of this compound in complex matrices, such as biological fluids, or when very low detection limits are required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (m/z) → Product ion (m/z) (specific values to be determined experimentally)

    • Internal Standard (optional but recommended): A structurally similar, stable isotope-labeled compound.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol at 1 mg/mL. Prepare working standards by serial dilution in the appropriate matrix (e.g., plasma, urine) to cover the concentration range (e.g., 0.01 - 10 µg/mL).

  • Sample Preparation (for biological samples): Protein precipitation with acetonitrile or solid-phase extraction (SPE) can be used to extract the analyte from the biological matrix. The final extract is evaporated and reconstituted in the initial mobile phase.

Validation Parameters:

  • Linearity: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (90-110% for non-biological matrices), and the %RSD for precision should be less than 15%.

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing of Sample/ Reference Standard B Dissolution in Mobile Phase A->B C Dilution to Working Concentrations B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Peak Integration and Quantification F->G H Validation Parameter Calculation G->H

Caption: Experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spiking of Sample/ Blank Matrix B Extraction (Protein Precipitation/SPE) A->B C Evaporation and Reconstitution B->C D Injection into LC-MS/MS System C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration and Ratio Calculation F->G H Quantification and Validation G->H Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative & Robustness Tests Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity/ Selectivity Validation->Specificity Robustness Robustness Validation->Robustness

References

Benchmarking 4-(4-Oxopiperidin-1-yl)benzamide: A Comparative Analysis Against Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the hypothetical compound 4-(4-Oxopiperidin-1-yl)benzamide against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The structural motif of a benzamide is a key feature in several approved PARP inhibitors, suggesting that this compound may exhibit similar activity. This document is intended to serve as a resource for researchers interested in the synthesis and evaluation of this novel compound as a potential PARP inhibitor by providing context with current, clinically relevant drugs.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3][4][5] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted treatments.[6][7][8][9] They exploit the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair defects (such as BRCA1/2 mutations) leads to cell death, while normal cells remain viable.[10][11] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received regulatory approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[1][7][12][13][14]

The mechanism of action for these inhibitors primarily involves blocking PARP's enzymatic activity, which prevents the repair of DNA single-strand breaks (SSBs).[10][15][16] The persistence of these SSBs leads to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[15][17] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptosis.[2][3][17] An additional mechanism for some PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, further disrupting DNA replication and repair.[12][16][18][19][20]

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of several well-established PARP inhibitors against PARP1 and PARP2, the primary targets for this class of drugs. As of the date of this publication, no public data on the inhibitory activity of this compound is available. Researchers synthesizing this compound would utilize assays similar to those described in the experimental protocols section to determine its potency.

InhibitorTarget(s)IC₅₀ (nM) - PARP1IC₅₀ (nM) - PARP2Key Indications
Olaparib PARP1, PARP21.50.8Ovarian, Breast, Pancreatic, Prostate Cancer[1][10][18]
Rucaparib PARP1, PARP2, PARP31.40.2Ovarian, Prostate Cancer[3][13][21][22]
Niraparib PARP1, PARP23.82.1Ovarian, Fallopian Tube, Peritoneal Cancer[4][19][20][23]
Talazoparib PARP1, PARP20.570.3Breast, Prostate Cancer[2][12][16][17]
This compound Hypothesized: PARP1, PARP2Data not availableData not availableTo be determined

Experimental Protocols

The determination of the inhibitory activity of potential PARP inhibitors typically involves a combination of enzymatic and cell-based assays.

1. PARP1/2 Enzymatic Assay (ELISA-based)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified PARP1 and PARP2 enzymes.

  • Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins in the presence of NAD⁺, the substrate for PARP.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated in a 96-well plate coated with histone proteins.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The enzymatic reaction is initiated by the addition of a mixture of NAD⁺ and biotinylated NAD⁺.

    • After incubation, the plate is washed to remove unbound reagents.

    • The amount of incorporated biotinylated PAR is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate.

    • The absorbance is read using a microplate reader, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

2. Cell-Based PARP Inhibition Assay (Immunofluorescence)

  • Objective: To assess the ability of a test compound to inhibit PARP activity within whole cells.

  • Principle: This assay measures the formation of PAR polymers in cells treated with a DNA-damaging agent, which activates PARP.

  • Methodology:

    • Cancer cells with a known DNA repair deficiency (e.g., BRCA1-mutant cells) are seeded in a multi-well plate.

    • Cells are pre-incubated with various concentrations of the test compound.

    • DNA damage is induced by treating the cells with an agent such as hydrogen peroxide or an alkylating agent.

    • After a short incubation period, the cells are fixed and permeabilized.

    • The formation of PAR is detected using a specific primary antibody against PAR, followed by a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with a DNA dye (e.g., DAPI).

    • The fluorescence intensity of PAR is quantified using high-content imaging or fluorescence microscopy. A reduction in fluorescence intensity in the presence of the test compound indicates PARP inhibition.

3. Cell Proliferation/Cytotoxicity Assay

  • Objective: To determine the cytotoxic effect of the test compound on cancer cells, particularly those with DNA repair deficiencies (synthetic lethality).

  • Methodology:

    • A panel of cancer cell lines, including those with and without BRCA mutations, are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound.

    • After an incubation period of 72-96 hours, cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).

    • The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) is determined. A significantly lower GI₅₀ in BRCA-mutant cells compared to BRCA-proficient cells is indicative of synthetic lethality.

Visualizing the PARP Signaling Pathway

The following diagram illustrates the central role of PARP in the DNA single-strand break repair pathway and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_brca In BRCA Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication leads to PAR Poly(ADP-ribose) (PAR) Polymer PARP->PAR synthesizes SSB_Repair SSB Repair NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Proteins->SSB_Repair mediate Genomic_Stability Genomic Stability SSB_Repair->Genomic_Stability DSB DNA Double-Strand Break (DSB) Replication->DSB leads to HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair HR_Repair->Genomic_Stability Apoptosis Apoptosis HR_Repair->Apoptosis is impaired, leading to PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP inhibits Trapped_PARP Trapped PARP-DNA Complex PARP_Inhibitor->Trapped_PARP can cause Trapped_PARP->Replication stalls BRCA_Deficient BRCA Deficient Cells

Caption: PARP-mediated DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow for Evaluating a Novel PARP Inhibitor

The logical flow for testing a new compound like this compound as a PARP inhibitor is outlined below.

Experimental_Workflow Synthesis Synthesis & Purification of This compound Enzymatic_Assay PARP1/2 Enzymatic Assay Synthesis->Enzymatic_Assay Determine_IC50 Determine IC₅₀ Enzymatic_Assay->Determine_IC50 Cell_Based_Assay Cell-Based PARP Inhibition (Immunofluorescence) Determine_IC50->Cell_Based_Assay If potent Confirm_Target Confirm On-Target Activity in Cells Cell_Based_Assay->Confirm_Target Cytotoxicity_Assay Cell Proliferation/ Cytotoxicity Assay Confirm_Target->Cytotoxicity_Assay Synthetic_Lethality Assess Synthetic Lethality (BRCA+ vs BRCA- cells) Cytotoxicity_Assay->Synthetic_Lethality Lead_Optimization Lead Optimization Synthetic_Lethality->Lead_Optimization If selective

Caption: Workflow for the preclinical evaluation of a novel PARP inhibitor.

Conclusion

While experimental data for this compound is not yet available, its structural similarity to known PARP inhibitors provides a strong rationale for its investigation as a potential anti-cancer agent. This guide offers a framework for such an investigation by presenting the performance benchmarks of established PARP inhibitors, detailing the necessary experimental protocols for its evaluation, and illustrating the underlying biological pathways. Researchers are encouraged to use this information to guide their synthesis and testing of this and other novel benzamide-containing compounds as potential next-generation PARP inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-(4-Oxopiperidin-1-yl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-(4-Oxopiperidin-1-yl)benzamide, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the material's specific Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound (CAS No. 340756-87-8) is not publicly available, data from related benzamide compounds suggest it may be harmful if swallowed and is suspected of causing genetic defects.[1] Therefore, the following personal protective equipment (PPE) is mandatory:

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Segregation and Collection of Waste

Proper segregation of chemical waste is the first and most critical step in the disposal process. Improperly mixed chemicals can lead to hazardous reactions.

Procedure:

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container label should include:

    • The full chemical name: "this compound"

    • CAS Number: 340756-87-8 (if confirmed)

    • Hazard symbols (e.g., "Harmful," "Health Hazard")

    • Accumulation start date

  • Waste Form: Collect solid waste (e.g., contaminated lab supplies, residual powder) separately from any solutions containing the compound. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

Disposal Protocol

The disposal of this compound must be conducted through an approved waste disposal plant.[1][2][3] On-site treatment or disposal via standard laboratory drains is strictly prohibited.

Step-by-Step Disposal Workflow:

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to understand their specific procedures for chemical waste pickup and disposal.

  • Complete Waste Manifest: Fill out a hazardous waste manifest or any other required documentation provided by your EHS office. This will include details about the chemical, quantity, and location.

  • Schedule Pickup: Arrange for a scheduled pickup of the waste container by authorized personnel.

  • Handover and Documentation: Ensure all documentation is in order and handed over to the waste disposal team. Retain a copy of the manifest for your records.

Below is a logical workflow diagram for the disposal process:

start Start: Need to Dispose of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Labeled Container ppe->segregate store Store Waste in Designated Area segregate->store contact_ehs Contact Institutional EHS Office store->contact_ehs manifest Complete Waste Manifest Form contact_ehs->manifest schedule_pickup Schedule Waste Pickup manifest->schedule_pickup handover Handover Waste and Documentation schedule_pickup->handover end_process End: Disposal Process Complete handover->end_process

Chemical Waste Disposal Workflow

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill ScenarioContainment and Cleanup Procedure
Small Dry Spill 1. Restrict access to the area.2. Gently sweep or scoop the material into a designated waste container, avoiding dust generation.3. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the immediate area.2. Contact your institution's EHS or emergency response team immediately.3. Prevent the spill from entering drains or waterways.
Personnel Exposure Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3]

This guide provides a framework for the proper disposal of this compound. Always prioritize the specific instructions provided in the Safety Data Sheet from the chemical supplier and adhere to the regulations set forth by your local and institutional authorities. By following these procedures, you contribute to a safer laboratory environment and responsible chemical waste management.

References

Personal protective equipment for handling 4-(4-Oxopiperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(4-Oxopiperidin-1-yl)benzamide (CAS No. 340756-87-8). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, including benzamide and piperidine derivatives, to ensure a high level of safety and operational preparedness.

Hazard Identification and Precautionary Measures

Benzamide derivatives are generally considered hazardous. For instance, the parent compound, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects[1][2][3].

Piperidine and its derivatives can be toxic in contact with skin and upon inhalation, and may cause severe skin burns and eye damage[4][5][6][7].

Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Precautionary Statements:

  • Obtain special instructions before use[1][3].

  • Do not handle until all safety precautions have been read and understood[1][3].

  • Wash skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1][2].

  • Wear protective gloves, protective clothing, eye protection, and face protection[1].

  • If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth[1].

  • If exposed or concerned, get medical advice/attention[1].

  • Store locked up[1][3].

  • Dispose of contents/container to an approved waste disposal plant[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles. Standard safety glasses are not sufficient[3].
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a lab coat, and full-length pants.To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used in areas with inadequate ventilation or when the potential for aerosol or dust generation exists.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for safely handling this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh the compound in the fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in an appropriate solvent handling_weigh->handling_dissolve handling_reaction Perform the reaction under controlled conditions handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.